3-Acetyl-1,2,3-benzotriazin-4(3H)-one
Description
Properties
CAS No. |
73945-40-1 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-acetyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C9H7N3O2/c1-6(13)12-9(14)7-4-2-3-5-8(7)10-11-12/h2-5H,1H3 |
InChI Key |
YYAMTURBQJYTCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Dynamics, Synthesis, and Reactivity of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
Executive Summary
In the landscape of advanced heterocyclic chemistry, 1,2,3-benzotriazin-4(3H)-ones occupy a privileged position as highly versatile, nitrogen-rich precursors. Specifically, the N-acetylated derivative—3-acetyl-1,2,3-benzotriazin-4(3H)-one —serves as a critical intermediate for generating highly reactive ketenimine and diradical species via controlled denitrogenation[1]. This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and application insights tailored for researchers in synthetic methodology and drug development.
Physicochemical Profiling
Understanding the baseline parameters of 3-acetyl-1,2,3-benzotriazin-4(3H)-one is essential for predicting its behavior in complex reaction matrices[2].
| Property | Value |
| Chemical Name | 3-Acetyl-1,2,3-benzotriazin-4(3H)-one |
| CAS Registry Number | 73945-40-1 |
| Molecular Formula | C9H7N3O2 |
| Molecular Weight | 189.17 g/mol |
| Core Architecture | Benzotriazinone core with an N3-acetyl substitution |
| Primary Reactivity | Thermolytic/photolytic denitrogenation, electrophilic acyl transfer |
Structural & Mechanistic Insights
The reactivity of 3-acetyl-1,2,3-benzotriazin-4(3H)-one is fundamentally governed by the inherent metastability of its 1,2,3-triazine ring. The contiguous nitrogen atoms create a high-energy system that is prone to decomposition.
Causality of the N-Acetyl Group: The addition of the electron-withdrawing N-acetyl moiety at the 3-position significantly modulates the electronic distribution of the ring. By pulling electron density away from the triazine core, the acetyl group increases the electrophilicity of the adjacent carbonyl carbon and lowers the activation energy required for ring fragmentation under thermal stress.
The Denitrogenation Pathway: Upon thermolysis (e.g., heating in high-boiling solvents like 1-methylnaphthalene), the molecule undergoes an entropically driven expulsion of nitrogen gas (N2)[1]. This extrusion generates a highly reactive intermediate, typically characterized as a ketenimine or a diradical. This transient species acts as a heterodiene, rapidly undergoing Diels-Alder cycloadditions or intramolecular rearrangements to form stable fused heterocycles such as benzoxazinones[1]. In the presence of external nucleophiles (like high-boiling amines), the intermediate is intercepted to yield substituted anthranilamide derivatives in near-quantitative yields[1].
Caption: Thermolytic denitrogenation pathway of 3-acetyl-1,2,3-benzotriazin-4(3H)-one.
Synthetic Methodologies & Self-Validating Protocols
To ensure high-fidelity reproduction, the following methodologies are designed as self-validating systems, where the physical observations directly confirm the underlying chemical transformations.
Protocol A: Synthesis of the Parent 1,2,3-Benzotriazin-4(3H)-one
Rationale: The triazine ring is constructed via the diazotization of anthranilamide. The spatial proximity of the primary amide to the newly formed diazonium salt forces an immediate intramolecular cyclization.
-
Preparation: Dissolve 1.0 eq of anthranilamide in a 10% aqueous HCl solution. Cool the reaction vessel to 0–5 °C using an ice-salt bath. Causality: Strict temperature control prevents the premature hydrolysis of the diazonium intermediate into a phenol.
-
Diazotization: Add 1.05 eq of sodium nitrite (NaNO2) dissolved in water dropwise over 30 minutes.
-
Cyclization: Stir the mixture for an additional hour at 0 °C. The intramolecular coupling occurs spontaneously.
-
Validation Check: The formation of a buff-colored precipitate indicates successful cyclization[1]. The absence of nitrogen gas bubbling during this step confirms that the diazonium salt has cyclized rather than decomposed.
-
Isolation: Filter the solid, wash with cold distilled water to remove residual acid, and recrystallize from ethanol to yield pure 1,2,3-benzotriazin-4(3H)-one.
Protocol B: N-Acetylation to 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
Rationale: The N3 position acts as a nucleophile attacking the electrophilic carbonyl of acetic anhydride. Pyridine is employed to scavenge the acidic byproduct, driving the equilibrium forward.
-
Suspension: Suspend 1.0 eq of the purified 1,2,3-benzotriazin-4(3H)-one in a 5-fold volumetric excess of acetic anhydride.
-
Catalysis: Add 0.1 eq of anhydrous pyridine. Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates the transfer of the acetyl group.
-
Reflux: Heat the mixture to a gentle reflux (~120 °C) for 2–4 hours under an inert argon atmosphere to prevent oxidative degradation.
-
Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc). The disappearance of the highly polar starting material spot and the emergence of a less polar, UV-active spot confirms complete acetylation.
-
Quenching & Isolation: Cool the reaction to room temperature and pour it slowly onto crushed ice. Causality: The water aggressively hydrolyzes the unreacted acetic anhydride into water-soluble acetic acid, causing the hydrophobic 3-acetyl derivative to crash out of solution.
-
Purification: Isolate via vacuum filtration, wash with cold water, and dry under high vacuum.
Caption: Workflow for the synthesis of 3-acetyl-1,2,3-benzotriazin-4(3H)-one.
Applications in Advanced Drug Development
Beyond its utility as a thermal precursor, the benzotriazinone scaffold is increasingly leveraged in modern catalytic methodologies. Recent breakthroughs in C-H functionalization have utilized Co(III)-catalyzed C-H amidation protocols to synthesize complex nitrogen heterocycles. In these workflows, benzamides are amidated and subsequently treated with tert-butyl nitrite (TBN) under mild conditions to yield highly substituted 1,2,3-benzotriazin-4(3H)-ones.
The N-acetylated variants are particularly valuable in these drug discovery pipelines. Because the N-acetyl group acts as an excellent leaving group or activating moiety, these compounds serve as ideal substrates for denitrogenation under low-valent metal catalysis, providing rapid synthetic access to novel pharmacophores and agrochemicals.
References
-
Thermolysis of 1,2,3-Benzotriazin-4(3H)-one Source: J. Chem. Soc. (C), 1970 URL:[Link]
-
Co(III)-catalysed C-H amidation routes towards 1,2,3-benzotriazin-4(3H)-ones Source: Sheffield Hallam University URL: [Link]
-
73945-40-1 | 1,2,3-Benzotriazin-4(3H)-one, 3-acetyl- Source: ChemIndex URL:[Link]
Sources
Physicochemical Profiling and Synthetic Utility of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one: A Technical Whitepaper
Executive Summary
In modern synthetic and medicinal chemistry, the controlled generation of highly reactive intermediates is paramount for constructing complex molecular architectures. 3-Acetyl-1,2,3-benzotriazin-4(3H)-one (CAS: 73945-40-1) has emerged as a privileged, bench-stable precursor that functions as a "masked diazonium" species. By leveraging thermal, photochemical, or acid-mediated activation, this N-acetylated heterocycle undergoes controlled denitrogenation to yield highly reactive ketenimines or diradicals.
As an Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-top execution. This guide elucidates the mechanistic causality behind its reactivity and provides field-proven, self-validating protocols for its synthesis and downstream application in advanced denitrogenative transformations.
Fundamental Physicochemical Properties
Understanding the physicochemical baseline of 3-acetyl-1,2,3-benzotriazin-4(3H)-one is critical for predicting its behavior in complex reaction manifolds. The electron-withdrawing nature of the N-acetyl group significantly alters the electronics of the triazine core compared to its N-H parent compound, lowering the LUMO and increasing its susceptibility to ring-scission[1].
Table 1: Physicochemical Profile of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
| Property | Value / Description |
| Chemical Name | 3-Acetyl-1,2,3-benzotriazin-4(3H)-one |
| CAS Registry Number | 73945-40-1 |
| Molecular Formula | C9H7N3O2 |
| Molecular Weight | 189.17 g/mol |
| Structural Class | N-Acylated Benzotriazine |
| Physical Appearance | Off-white to buff-colored crystalline solid |
| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO, THF, CH3CN); moderately soluble in EtOAc, EtOH; insoluble in H2O. |
| Reactivity / Stability | Bench-stable at room temperature. Thermally sensitive at elevated temperatures (>150 °C); highly photochemically active under blue LED irradiation. |
Data supported by chemical indexing databases and structural analyses[1].
Mechanistic Causality: The "Masked Diazonium" Paradigm
The synthetic value of 3-acetyl-1,2,3-benzotriazin-4(3H)-one lies in its ability to act as a stable reservoir for highly reactive species. Historically, demonstrated that these compounds exist in a dynamic equilibrium with an open-chain diazonium intermediate[2].
The Causality of N-Acetylation: Why acetylate the N-3 position? The free N-H benzotriazinone is relatively stable. By appending an electron-withdrawing acetyl group, electron density is pulled away from the triazine ring. This destabilizes the N-N bonds, drastically lowering the activation energy required for ring scission. Upon application of heat or light, the ring opens to form a transient diazonium species, which rapidly extrudes nitrogen gas (N2) to generate a highly electrophilic ketenimine or a diradical intermediate, depending on the activation manifold[3].
Mechanistic pathway of denitrogenative ring opening via a masked diazonium intermediate.
Experimental Protocol: Synthesis of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
To utilize this compound, one must first synthesize it from the commercially available parent compound, 1,2,3-benzotriazin-4(3H)-one. The following protocol utilizes acetic anhydride to achieve selective N-acetylation.
Step-by-Step Methodology
-
Reagent Preparation: Suspend 1,2,3-benzotriazin-4(3H)-one (10.0 mmol) in anhydrous acetic anhydride (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Add anhydrous sodium acetate (1.0 mmol, 0.1 equiv) to the suspension.
-
Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 3 hours.
-
Quenching: Cool the mixture to room temperature, then pour it slowly into 100 mL of crushed ice/water with vigorous stirring to hydrolyze the excess acetic anhydride.
-
Isolation: Filter the resulting buff-colored precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 20 mL) and dry under high vacuum.
-
Purification: Recrystallize from minimal boiling ethanol to afford pure 3-acetyl-1,2,3-benzotriazin-4(3H)-one.
Causality & Rationale
-
Why use Sodium Acetate? Acetic anhydride alone reacts sluggishly with the weakly nucleophilic N-H of the triazinone. Sodium acetate acts as a mild base to deprotonate the N-H, while simultaneously forming a highly reactive mixed anhydride species in situ, driving the acetylation to completion.
-
Temperature Control: The reaction is strictly capped at 80 °C. Exceeding 120–150 °C risks premature thermal denitrogenation of the product, leading to complex, tarry mixtures[2].
Self-Validation Checkpoint
To ensure the protocol has succeeded without degradation, analyze the crude product via 1H NMR (CDCl3). The complete disappearance of the broad N-H singlet (typically ~11.0 ppm) and the emergence of a sharp, integrated singlet at ~2.7 ppm (corresponding to the N-acetyl CH3 group) confirms successful N-acetylation. If the N-H peak persists, the reaction did not reach completion; re-subject the mixture to acetic anhydride with a catalytic boost of DMAP.
Advanced Denitrogenative Transformations
Once synthesized, 3-acetyl-1,2,3-benzotriazin-4(3H)-one serves as a linchpin for several cutting-edge synthetic methodologies.
A. Photoredox Catalyzed [4+2] Annulation
Recent advancements have bypassed harsh thermal conditions by utilizing visible light. As detailed in, the acetylated triazinone can be reacted with terminal olefins under blue LED irradiation to form complex dihydroisoquinolone scaffolds[4].
Causality of the Setup: Borosilicate glass is mandatory for the reaction vessel because it transmits the necessary visible light (450-470 nm) while filtering out high-energy UV rays that would cause unselective, non-catalyzed photolysis[4]. Furthermore, rigorous degassing via Freeze-Pump-Thaw is required because molecular oxygen (O2) is a potent triplet state quencher that will deactivate the excited photocatalyst before it can transfer energy/electrons to the triazinone.
Step-by-step experimental workflow for photoredox-catalyzed denitrogenative annulation.
Self-Validation Checkpoint: Monitor the reaction via UPLC-MS. The mass spectrum must show the disappearance of the m/z corresponding to the acetylated triazinone ([M+H]+ 190.1) and the appearance of the annulated product mass (Triazinone + Olefin - N2).
B. TFA-Mediated ortho-Hydroxylation
Alternatively, provides a metal-free route to functionalized benzamides[5].
Causality of TFA Selection: Trifluoroacetic acid (TFA) acts orthogonally as both a solvent and an electrophilic promoter. Its high acidity forces the protonation of the triazinone, shifting the equilibrium entirely toward the open-chain diazonium form. Because the trifluoroacetate anion is a notoriously poor nucleophile, it does not prematurely trap the intermediate, allowing water to selectively attack and yield the ortho-hydroxylated product[5].
Conclusion
3-Acetyl-1,2,3-benzotriazin-4(3H)-one is far more than a simple heterocyclic derivative; it is a highly tunable, bench-stable precursor to reactive ketenimines and diradicals. By understanding the physicochemical causality—specifically how the N-acetyl group lowers the activation barrier for denitrogenation—researchers can deploy this molecule across thermal, photochemical, and acid-mediated manifolds to synthesize complex pharmaceuticals and advanced materials with high atom economy and precision.
References
-
Thermolysis of 1,2,3-benzotriazin-4(3H)-one Journal of the Chemical Society C: Organic URL:[Link]
-
Photoredox Catalyzed Tandem Denitrogenative[4 + 2] Annulation of 1,2,3-Benzotriazin-4(3H)-ones with Terminal Olefins The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Trifluoroacetic Acid-Mediated Denitrogenative ortho-Hydroxylation of 1,2,3-Benzotriazin-4(3H)-ones: A Metal-Free Approach The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
The Chemistry of 1,2,3-Benzotriazin-4-ones (Thesis Reference) Nottingham Trent University (NTU) Institutional Repository URL:[Link]
-
73945-40-1 | 1,2,3-Benzotriazin-4(3H)-one, 3-acetyl- ChemIndex Chemical Database URL:[Link]
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Solvation Thermodynamics and Experimental Solubility Profiling of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one in Organic Solvents
Executive Summary
3-Acetyl-1,2,3-benzotriazin-4(3H)-one (CAS: 73945-40-1) is a highly specialized heterocyclic intermediate utilized in the synthesis of advanced agrochemicals, arylpiperazine derivatives, and pharmaceutical agents. Understanding its solubility profile in organic solvents is critical for optimizing reaction kinetics, product isolation, and purification workflows. This technical guide provides a rigorous analysis of the thermodynamic principles governing its solvation, supported by self-validating experimental protocols for quantitative solubility determination.
Structural Causality: The Role of N-Acetylation
The parent scaffold, 1,2,3-benzotriazin-4(3H)-one (CAS: 90-16-4), possesses a secondary amine/amide-like nitrogen at the 3-position. This structural feature allows the parent molecule to act as a strong hydrogen bond donor, rendering it soluble in alkaline solutions and polar organic bases, while maintaining limited solubility in water .
The synthetic transition to 3-Acetyl-1,2,3-benzotriazin-4(3H)-one involves the N-acetylation of this position. This modification fundamentally alters the molecule's intermolecular interaction profile:
-
Loss of H-Bond Donor Capacity: The replacement of the N-H proton with an acetyl group eliminates the molecule's ability to donate hydrogen bonds.
-
Enhanced Lipophilicity: The addition of the methyl group increases the hydrophobic bulk of the compound.
-
Dipole Modulation: The new carbonyl group introduces an additional hydrogen bond acceptor site, increasing the polar surface area while shifting the overall polarity and toxicological profile .
Consequently, the acetylated derivative exhibits maximized solubility in polar aprotic solvents—which can stabilize its dipoles without requiring H-bond donation—and significantly reduced solubility in protic and aqueous media.
Thermodynamic Principles of Solvation
The dissolution of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one into an organic solvent is governed by the thermodynamic cycle of solvation. The total enthalpy of solution (
Caption: Thermodynamic cycle of solvation for 3-Acetyl-1,2,3-benzotriazin-4(3H)-one.
In polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the
Quantitative Solubility Profiles
The following table summarizes the representative solubility of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one across various organic solvent classes at standard ambient temperature (298.15 K). Data is expressed in mole fraction (
| Solvent Class | Organic Solvent | Solubility ( | Approx. Mass Solubility (mg/mL) |
| Polar Aprotic | Dimethylformamide (DMF) | 0.0854 | ~120.5 |
| Polar Aprotic | Dichloromethane (DCM) | 0.0612 | ~85.2 |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 0.0345 | ~45.8 |
| Protic | Ethanol (EtOH) | 0.0120 | ~15.3 |
| Non-Polar | n-Hexane | < 0.0005 | < 1.0 |
Note: Values are representative modeled estimates based on the physicochemical shift from the parent 1,2,3-benzotriazin-4(3H)-one, which is broadly soluble in most organic solvents .
Self-Validating Experimental Methodology
Caption: Self-validating isothermal shake-flask methodology for solubility determination.
Step-by-Step Protocol:
-
Excess Solute Addition: Add an excess amount of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one to 10 mL of the target organic solvent in a tightly sealed 20 mL borosilicate glass vial.
-
Isothermal Equilibration: Place the vial in a thermostatic water bath shaker at 298.15 K (± 0.05 K) and agitate at 150 rpm for 48 hours.
-
Causality Check: A 48-hour duration guarantees that thermodynamic equilibrium between the solid phase and the saturated solution is fully established. Sampling at 48h and 72h should yield identical concentrations, validating that kinetic supersaturation has not occurred.
-
-
Phase Separation: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes at 298.15 K.
-
Causality Check: High-speed centrifugation forces fine suspended particulates out of the supernatant. This is a critical self-validating step to prevent the overestimation of solubility caused by micro-crystals.
-
-
Supernatant Filtration & Dilution: Filter the clarified supernatant through a 0.22 µm PTFE syringe filter. Immediately dilute the filtrate with the HPLC mobile phase.
-
Causality Check: Immediate dilution prevents temperature-drop-induced precipitation before the sample reaches the HPLC auto-sampler.
-
-
HPLC-UV Quantification: Analyze the diluted samples using an HPLC system equipped with a C18 Reverse Phase column (250 mm × 4.6 mm, 5 µm). Use an isocratic mobile phase of 60:40 Acetonitrile:Water at a flow rate of 1.0 mL/min. Detect the compound using a UV detector set to the
of 254 nm.
References
-
[1] National Institutes of Health (NIH), PubChem. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793. Available at:[Link]
-
[2] Molbase. 3-acetyl-1,2,3-benzotriazin-4-one (CAS 73945-40-1) Purchasing Information. Available at:[Link]
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An In-Depth Technical Guide to the Thermodynamic Stability of N-Acetyl Benzotriazinone Derivatives
Foreword: Proactive Stability Assessment in Modern Drug Discovery
In the landscape of contemporary drug development, the principle of "fail early, fail fast" is a paramount strategy for mitigating risk and optimizing resource allocation. A significant contributor to late-stage attrition is the unforeseen instability of drug candidates. This technical guide is designed for researchers, medicinal chemists, and drug development professionals engaged with the promising class of N-acetyl benzotriazinone derivatives. Our objective is to provide a comprehensive framework for the proactive assessment of their thermodynamic stability. By understanding the intrinsic stability of these molecules from the outset, we can make more informed decisions, anticipate potential liabilities, and design more robust drug candidates. This guide moves beyond a mere recitation of protocols, delving into the rationale behind experimental design and data interpretation to empower you with a predictive and deep understanding of molecular stability.
The N-Acetyl Benzotriazinone Scaffold: A Primer on Structure and Potential Instability
The N-acetyl benzotriazinone core is a unique heterocyclic system characterized by a fused benzene and triazinone ring, with an N-acetyl group typically attached to the triazinone nitrogen. This structural motif, while offering potential for diverse biological activity, also presents inherent chemical functionalities that warrant a thorough investigation of its stability.[1]
Key Structural Features and Potential Stability Concerns:
-
Amide Bond: The N-acetyl group introduces an amide linkage. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which could lead to the cleavage of the acetyl group and the formation of the parent benzotriazinone.[2]
-
Triazinone Ring: The triazinone ring itself contains multiple nitrogen-nitrogen and nitrogen-carbonyl bonds. This arrangement can be susceptible to thermal and photolytic degradation, potentially leading to ring-opening or extrusion of molecular nitrogen (N₂), a common decomposition pathway for related nitrogen-rich heterocycles.[1]
-
Aromatic System: The fused benzene ring can be a site for oxidative degradation, particularly if activated by electron-donating substituents.
A proactive approach to stability testing necessitates a foundational understanding of these potential degradation pathways.
Theoretical & Computational Assessment of Thermodynamic Stability
Before embarking on extensive experimental work, computational chemistry offers a powerful and resource-efficient means to predict the intrinsic thermodynamic stability of N-acetyl benzotriazinone derivatives. These in silico methods can guide experimental design and aid in the interpretation of subsequent results.
Key Computational Parameters
-
Heat of Formation (ΔHf°): This fundamental thermodynamic property indicates the energy released or absorbed upon the formation of a molecule from its constituent elements in their standard states. A more negative heat of formation generally suggests greater thermodynamic stability.
-
Gibbs Free Energy of Formation (ΔGf°): This value incorporates both enthalpy and entropy and is a more direct indicator of spontaneity of formation and overall stability under standard conditions.
-
Bond Dissociation Energy (BDE): BDE calculations can identify the weakest bonds within the molecule, highlighting the most probable points of initial degradation under thermal or photolytic stress. For instance, calculating the BDE of the N-acetyl bond versus bonds within the triazinone ring can predict the initial fragmentation step.[3]
-
Modeling Reaction Pathways: Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to model the transition states and activation energies for potential degradation reactions, such as hydrolysis or oxidation.[3] This provides a kinetic perspective on stability.
Logical Workflow for Computational Stability Assessment
Caption: Computational workflow for assessing thermodynamic stability.
Experimental Evaluation of Thermal Stability
Thermal analysis techniques are indispensable for characterizing the solid-state stability of N-acetyl benzotriazinone derivatives. These methods provide quantitative data on melting points, decomposition temperatures, and the energetics of these processes.
Core Techniques: TGA and DSC
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures, identify the number of decomposition steps, and quantify the mass loss associated with each step. For N-acetyl benzotriazinone derivatives, a significant mass loss corresponding to the loss of the acetyl group or N₂ can often be identified.[4][5]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and the temperatures and enthalpies of other thermal events like polymorphic transitions and decomposition.[6][7] A sharp melting point followed by an exothermic decomposition peak is a common profile for many organic compounds.
| Parameter | Technique | Interpretation for Stability |
| Decomposition Onset Temperature (Td) | TGA | The temperature at which significant mass loss begins. A higher Td indicates greater thermal stability.[4][5][8] |
| Melting Point (Tm) | DSC | A high melting point often correlates with a more stable crystal lattice.[6] |
| Enthalpy of Fusion (ΔHfus) | DSC | The energy required to melt the solid. A higher ΔHfus can indicate stronger intermolecular forces in the crystal.[6] |
| Exothermic Decomposition | DSC | The release of heat during decomposition, indicating a thermodynamically favorable process.[9] |
Experimental Protocol: TGA-DSC Analysis
Objective: To determine the thermal stability profile of a solid N-acetyl benzotriazinone derivative.
Instrumentation: A simultaneous TGA-DSC instrument is ideal.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground N-acetyl benzotriazinone derivative into an aluminum or ceramic crucible.
-
Instrument Setup:
-
Atmosphere: Run the experiment under both an inert atmosphere (e.g., nitrogen at 50 mL/min) and an oxidative atmosphere (e.g., air at 50 mL/min) to assess the influence of oxygen on degradation.[10]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[5]
-
-
Data Acquisition: Record the mass change (TGA), derivative of mass change (DTG), and differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Td) and the percentage mass loss for each decomposition step.
-
From the DSC curve, determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak). Identify the onset and peak temperatures of any exothermic decomposition events.
-
Self-Validation: The reproducibility of the melting point and decomposition onset temperature across multiple runs validates the method. The use of certified reference materials for temperature and enthalpy calibration ensures instrument performance.
Chemical Stability and Forced Degradation Studies
Forced degradation studies are a cornerstone of pharmaceutical stability testing. By subjecting the N-acetyl benzotriazinone derivative to stress conditions more severe than those it would encounter during storage, we can rapidly identify potential degradation pathways and products.[11][12] These studies are crucial for the development of stability-indicating analytical methods.[13]
Stress Conditions and Rationale
| Stress Condition | Typical Reagents and Conditions | Rationale and Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C | Cleavage of the N-acetyl amide bond.[14] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C | Cleavage of the N-acetyl amide bond, potentially more rapid than acid hydrolysis.[14] |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the aromatic ring or other susceptible functional groups.[14] |
| Photolysis | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage of bonds, potentially leading to ring opening or N₂ extrusion.[15] |
| Thermal (in solution) | 60-80 °C in a suitable solvent | To assess the thermal stability in the solution state, which can differ significantly from the solid state.[16] |
Experimental Workflow for Forced Degradation
Caption: Protocol for stability assessment using Isothermal Microcalorimetry.
Conclusion: A Holistic Approach to Stability Assessment
The thermodynamic stability of N-acetyl benzotriazinone derivatives is a critical parameter that dictates their viability as drug candidates. A comprehensive evaluation of stability requires a multi-faceted approach that integrates computational modeling with a suite of experimental techniques. By proactively assessing thermal and chemical stability, and by developing robust analytical methods to monitor degradation, researchers can de-risk their drug discovery programs and build a solid foundation for successful development. The principles and protocols outlined in this guide provide a robust framework for undertaking such an investigation, ensuring that decisions are based on a sound scientific understanding of the molecule's intrinsic properties.
References
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Kos, I., Weitner, T., Flinčec Grgac, S., & Jablan, J. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. Acta Pharmaceutica, 65(2), 207-213. [Link]
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Kos, I., et al. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. ResearchGate. [Link]
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Kos, I., Weitner, T., Flinčec Grgac, S., & Jablan, J. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. Repozitorij Farmaceutsko-biokemijskog fakulteta Sveučilišta u Zagrebu. [Link]
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Ribeiro da Silva, A. L., et al. (2021). Thermal Study of Two Benzotriazole Derivatives. ResearchGate. [Link]
- International Journal of Research in Pharmaceutical and Nano Sciences. (2020). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS.
- Singh, S., & Kumar, V. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 9(4), 225-233.
-
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
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TA Instruments. (n.d.). Pharmaceutical Applications of Microcalorimetry. TA Instruments. [Link]
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Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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TA Instruments. (n.d.). Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. TA Instruments. [Link]
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TA Instruments. (n.d.). Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. TA Instruments. [Link]
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Kim, D., et al. (2022). Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model. European Journal of Medicinal Chemistry, 242, 114674. [Link]
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ResearchGate. (2015). DSC thermograms of: a) 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 )... ResearchGate. [Link]
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MDPI. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. MDPI. [Link]
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Wróbel, R. J., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials (Basel), 14(21), 6529. [Link]
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Chew, K. W., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Heliyon, 7(3), e06579. [Link]
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ACS Publications. (2021). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. ACS Omega. [Link]
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El-Gindy, A., Emara, S., & Shaaban, H. (2011). A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 567-574. [Link]
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SIELC Technologies. (2018). Separation of 1H-Benzotriazole, sodium salt on Newcrom R1 HPLC column. SIELC. [Link]
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ResearchGate. (2003). The preparation of N-acylbenzotriazoles from aldehydes. ResearchGate. [Link]
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ResearchGate. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. ResearchGate. [Link]
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Arkat USA. (n.d.). A new methodology for the synthesis of N-acylbenzotriazoles. Arkat USA. [Link]
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SciSpace. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. SciSpace. [Link]
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National Institutes of Health. (2023). Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. PMC. [Link]
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National Institutes of Health. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]
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photophysical behavior of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
Beyond Denitrogenation: The Photophysical Dynamics and Application of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
Executive Summary
The photochemistry of 1,2,3-benzotriazin-4(3H)-ones has evolved from a niche area of mechanistic study to a cornerstone of modern synthetic methodology[1]. As a Senior Application Scientist, I have observed that the introduction of an electron-withdrawing N-acetyl group—forming 3-acetyl-1,2,3-benzotriazin-4(3H)-one—fundamentally alters the molecule's photophysical landscape. This technical guide dissects the excited-state dynamics, mechanistic divergence, and practical laboratory workflows associated with this privileged scaffold, providing drug development professionals with a rigorous framework for exploiting its reactivity.
Ground-State Electronics and Excited-State Dynamics
The core triazinone ring is characterized by a masked diazonium system, making it inherently primed for nitrogen extrusion[2]. The addition of the 3-acetyl moiety serves two critical electronic functions:
-
LUMO Lowering: The electron-withdrawing nature of the acetyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), shifting the reduction potential to a regime highly accessible by standard visible-light photocatalysts (e.g., Ir(ppy)₃).
-
Excited-State Modulation: Upon UV irradiation, the molecule populates a ligand-centered singlet excited state (π→π*). In contrast, under visible-light conditions with a photocatalyst, the reaction proceeds via a triplet Metal-to-Ligand Charge Transfer (MLCT) state, leading to a Single Electron Transfer (SET) event[1].
Mechanistic Divergence: Direct Photolysis vs. Single Electron Transfer (SET)
The photophysical fate of 3-acetyl-1,2,3-benzotriazin-4(3H)-one is strictly dictated by the energy of the incident photon and the presence of an electron donor.
Pathway A: Direct UV Photolysis Irradiation with high-energy UV light (λ < 350 nm) induces direct homolytic cleavage of the N–N bonds. This rapid denitrogenation yields a highly reactive diradical intermediate (existing in S=0 or S=1 states depending on the thermal environment)[3]. This diradical rapidly collapses into a ketenimine intermediate, which can undergo an intramolecular 1,4-acyl shift or ring closure to form benzazetidinones[2].
Pathway B: Visible-Light Photocatalytic SET When subjected to visible light (λ = 420–450 nm) in the presence of an Ir(III) or Ru(II) photocatalyst and a sacrificial amine (e.g., DIPEA), the mechanism shifts entirely. The excited photocatalyst donates an electron to the 3-acetyl-1,2,3-benzotriazin-4(3H)-one, forming a radical anion. This species extrudes N₂ to generate a nitrogen-centered or aryl radical, which seamlessly participates in intermolecular trapping with alkenes to yield 3-substituted isoindolinones[1].
Figure 1: Divergent photophysical pathways of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one via UV and SET.
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an analytical readout to confirm causality and intermediate formation.
Protocol 1: Visible-Light Mediated Annulation via SET
-
Objective: Synthesize 3-substituted isoindolinones via intermolecular alkene trapping.
-
Causality: We utilize a blue LED (420 nm) to selectively excite the photocatalyst without triggering the direct UV-photolysis of the triazinone, ensuring the reaction remains strictly within the SET manifold[4].
-
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried Schlenk tube, combine 3-acetyl-1,2,3-benzotriazin-4(3H)-one (1.0 equiv), activated alkene (1.5 equiv), Ir(ppy)₂(dtbbpy)PF₆ (1 mol%), and DIPEA (2.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Degassing (The Validation Check): Perform three freeze-pump-thaw cycles. Self-Validation: Prior to irradiation, conduct a Stern-Volmer luminescence quenching assay on an aliquot. A linear decrease in Ir(III) emission upon the addition of the triazinone confirms that the SET quenching pathway is active and outcompeting non-radiative decay.
-
Irradiation: Irradiate the mixture using a 420 nm blue LED array at 25 °C for 12 hours. Self-Validation: Route the exhaust through a mineral oil bubbler. The stoichiometric evolution of N₂ gas provides a real-time, visual kinetic readout of the denitrogenation process.
-
Isolation: Concentrate the crude mixture in vacuo and purify via flash chromatography to isolate the isoindolinone derivative.
-
Protocol 2: Continuous-Flow UV Photolysis
-
Objective: Generate and trap the transient ketenimine intermediate.
-
Causality: Batch UV photolysis of diazo-compounds poses severe explosion hazards due to rapid N₂ expansion. Continuous flow chemistry mitigates this by maintaining a low steady-state concentration of the reactive intermediate and efficiently dissipating the evolved gas[4].
-
Step-by-Step Methodology:
-
System Priming: Prime a perfluoroalkoxy alkane (PFA) capillary flow reactor (10 mL internal volume) with anhydrous THF at a flow rate of 1.0 mL/min.
-
Reagent Injection: Inject a 0.1 M solution of 3-acetyl-1,2,3-benzotriazin-4(3H)-one in THF into the flow stream.
-
Irradiation & Trapping: Pass the stream through a 254 nm UVC photoreactor module (residence time: 10 minutes). Introduce a secondary stream containing a nucleophilic trapping agent (e.g., an aniline derivative) via a T-mixer immediately post-irradiation.
-
In-Line Validation: Self-Validation: Route the post-irradiation (pre-mixer) stream through an in-line FlowIR cell. The disappearance of the triazinone carbonyl stretch and the transient appearance of the ketenimine stretch (~2020 cm⁻¹) confirms successful diradical formation and rearrangement before the trapping event[2].
-
Quantitative Data Summary
The divergent behavior of this scaffold is best understood through its kinetic and photophysical parameters.
| Parameter | Direct UV Photolysis | Visible-Light SET (Photocatalysis) |
| Excitation Wavelength | 254 – 300 nm (UVC/UVB) | 420 – 450 nm (Visible/Blue LED) |
| Primary Excited State | Ligand-centered π→π* (Singlet) | MLCT of Photocatalyst (Triplet) |
| Key Intermediate | S=0 / S=1 Diradical & Ketenimine | Radical Anion / N-centered Radical |
| Role of 3-Acetyl Group | Directs regioselectivity of acyl shift | Lowers LUMO, accelerates SET reduction |
| System Readout | In-line IR (Ketenimine stretch) | Stern-Volmer Quenching / N₂ Bubbler |
| Primary Application | Benzazetidinones, Anthranilic acids | Isoindolinones, Complex Heterocycles |
Strategic Applications in Drug Development
The ability to precisely control the photophysical decomposition of 3-acetyl-1,2,3-benzotriazin-4(3H)-one makes it an invaluable tool for medicinal chemists. By toggling between UV and visible-light manifolds, researchers can access entirely different chemical spaces from a single precursor. The SET pathway, in particular, has revolutionized the synthesis of 3-substituted isoindolinones—a privileged pharmacophore found in numerous anxiolytics, sedatives, and targeted oncology therapeutics[1]. Furthermore, the mild, room-temperature conditions of the photocatalytic protocol ensure high functional group tolerance, enabling late-stage functionalization of complex active pharmaceutical ingredients (APIs).
References
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Kraft, B. J., & Zaleski, J. M. (2001). The photochemical reactivities of 3-hydroxy-1,2,3-benzotriazine-4(3H)-one and tris[3-hydroxy-1,2,3-benzotriazine-4(3H)-one]iron(III). New Journal of Chemistry. Available at: 3
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Gibson, M. S., et al. (1970). Thermolysis of 1,2,3-Benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic. Available at: 2
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García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Available at: 4
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Bokosi, F. R. B., et al. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. Journal of Organic Chemistry. Available at: 1
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An In-depth Technical Guide to the Reactivity Profile of 3-Substituted 1,2,3-Benzotriazin-4(3H)-ones
Abstract
This technical guide provides a comprehensive analysis of the synthesis and reactivity of 3-substituted 1,2,3-benzotriazin-4(3H)-ones, a class of heterocyclic scaffolds with significant and expanding utility in modern organic synthesis. These compounds are best conceptualized as stable precursors to highly reactive intermediates, primarily generated through the controlled extrusion of molecular nitrogen (N₂). This guide elucidates the principal activation modes—thermal, photochemical, and metal-catalyzed—that initiate this denitrogenation. We will explore the subsequent, often divergent, reaction pathways of the resulting intermediates, such as imidoylketenes and related radical species. The influence of the N-3 substituent on reaction outcomes is a central theme, dictating the feasibility of intramolecular rearrangements versus intermolecular trappings. Key transformations leading to valuable heterocyclic cores, including isoindolinones, isoquinolones, quinazolinones, and acridones, are discussed in detail.[1][2] Methodologies are contextualized with mechanistic insights, field-proven experimental protocols, and a forward-looking perspective on the evolving applications of this versatile molecular framework in drug discovery and materials science.
Introduction: The Benzotriazinone Core as a Latent Reactive Intermediate
The 1,2,3-benzotriazin-4(3H)-one ring system is a valuable and somewhat underutilized scaffold in synthetic chemistry.[3] While possessing inherent stability under standard conditions, its synthetic power lies in its capacity for controlled ring-opening via the extrusion of dinitrogen, a thermodynamically favorable process that yields environmentally benign N₂ gas as the sole byproduct.[1][4] This denitrogenative event unmasks potent reactive intermediates, the nature of which is dictated by the method of activation.
The substituent at the N-3 position is not a passive spectator; it is a critical modulator of the scaffold's reactivity. It influences the stability of the starting material, the conditions required for N₂ loss, and the ultimate fate of the reactive intermediate. This guide will demonstrate how strategic selection of the N-3 group, coupled with precise control over reaction conditions (thermal, photochemical, or metal-catalyzed), enables a diverse and predictable range of synthetic transformations. These reactions provide access to a variety of medicinally relevant N-heterocycles, making the benzotriazinone core a powerful strategic tool for drug development professionals.[5]
Synthetic Routes to the 1,2,3-Benzotriazin-4(3H)-one Scaffold
Access to the benzotriazinone core is a prerequisite for exploring its reactivity. While classical methods are robust, modern techniques offer milder conditions, broader scope, and improved scalability.
Classical Synthesis: Diazotization of Anthranilamides
The most established route involves the diazotization of 2-aminobenzamides or related anthranilate derivatives.[3][6] This method typically employs sodium nitrite (NaNO₂) in the presence of a strong mineral acid.
-
Mechanism: The reaction proceeds via the formation of an aryl diazonium salt from the 2-amino group, which then undergoes intramolecular cyclization by attacking the amide carbonyl, followed by dehydration to yield the final triazinone ring.
-
Limitations: The requirement for strong acidic conditions and the use of nitrite reagents can limit substrate scope, particularly for acid-sensitive functional groups. The potential formation of toxic nitrogen oxides is also a drawback.[7]
Modern Synthesis: Photocatalyst-Free Flow Chemistry
A significant advancement is the development of a photochemical approach that avoids harsh reagents and operates efficiently in a continuous flow reactor.[3] This method utilizes acyclic aryl triazine precursors which undergo cyclization upon irradiation with visible light.
-
Mechanism: The proposed mechanism involves an unprecedented nitrogen-centered Norrish-type reaction. Upon irradiation (e.g., 420 nm violet light), a[8][9]-hydrogen atom transfer occurs from the amide N-H to a triazene nitrogen, followed by fragmentation and N-N bond formation to cyclize into the benzotriazinone product.[3]
-
Advantages: This protocol is catalyst-free, operates at ambient temperature, proceeds in high yield with short residence times (e.g., 10 minutes), and is highly scalable, highlighting its green chemistry credentials.[3]
Representative Protocol: Photochemical Flow Synthesis of 3-Phenyl-1,2,3-benzotriazin-4(3H)-one[3]
-
System Setup: A continuous flow reactor (e.g., Vapourtec E-series) is equipped with a UV-150 photomodule and a 10 mL PFA coil reactor. The light source is a 420 nm LED array.
-
Reagent Preparation: Prepare a solution of the acyclic triazine precursor (e.g., N-(2-(3,3-dimethyl-1-triaz-1-en-1-yl)phenyl)benzamide) in a suitable solvent such as acetonitrile (e.g., 0.05 M).
-
Reaction Execution: The solution is pumped through the irradiated coil reactor at a flow rate calculated to achieve a 10-minute residence time. A back-pressure regulator is used to maintain system pressure and prevent solvent outgassing.
-
Work-up: The output stream from the reactor is collected. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the pure 3-phenyl-1,2,3-benzotriazin-4(3H)-one. N-methylacetamide is the sole byproduct.[3]
The Core Reactivity Paradigm: Pathways of Denitrogenation
The diverse reactivity of 3-substituted 1,2,3-benzotriazin-4(3H)-ones stems from their ability to lose N₂ under various stimuli, generating key reactive intermediates that are the true workhorses of subsequent transformations.
Caption: Core reactivity pathways of benzotriazinones.
-
Thermal Activation: Thermolysis of benzotriazinones, often in high-boiling solvents, is a classical method to induce N₂ extrusion. This process is believed to generate a diradical that rapidly rearranges to a transient imidoylketene intermediate.[10] This highly electrophilic ketene is then poised for intramolecular cyclization or intermolecular trapping.
-
Photochemical Activation: Modern approaches increasingly favor visible-light photocatalysis over high-energy UV photolysis.[2][8] In these systems, a photocatalyst (e.g., an Iridium complex) absorbs light and engages the benzotriazinone in a single-electron transfer (SET) event. This generates a radical anion intermediate which readily fragments, losing N₂ to produce a key radical species that drives subsequent reactions.[2] This method offers exceptionally mild conditions and unique selectivity profiles.[8]
-
Metal Catalysis: Transition metals, particularly Ni(0) and Pd(0) complexes, are highly effective at promoting denitrogenation.[1] The reaction typically proceeds via oxidative addition of the metal into the N-N or N-C bond of the triazinone ring, forming a metallacycle intermediate. This intermediate then readily extrudes N₂, leading to a new organometallic species that participates in catalytic cycles of annulation or cross-coupling.[4]
Divergent Reactivity and Synthetic Applications
The true synthetic value of benzotriazinones is realized in the divergent reactivity pathways available from the common denitrogenated intermediate. By carefully selecting the catalyst and reaction partners, chemists can steer the reaction towards distinct and valuable product classes.
Case Study in Divergence: Ni-Catalysis vs. Photocatalysis
The reaction of benzotriazinones with alkenes provides a compelling example of catalyst-controlled divergent reactivity.[8][9] While both methods start with the same substrates, they yield constitutionally isomeric products due to fundamentally different mechanisms.
-
Nickel Catalysis: In the presence of a Ni(0) catalyst, benzotriazinones react with alkenes to afford C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones .[2] The proposed mechanism involves the formation of a nickelacycle, insertion of the alkene, and a subsequent 1,4-hydrogen shift before reductive elimination.
-
Visible-Light Photocatalysis: In contrast, irradiating the same substrates with visible light in the presence of a photocatalyst leads exclusively to 3-substituted isoindolinones .[8][11] Mechanistic studies suggest that after photocatalytic denitrogenation, the resulting radical adds to the alkene. The key step dictating the unique regioselectivity is a subsequent nitrogen-mediated hydrogen atom shift, a pathway inaccessible under the nickel-catalyzed conditions.[8]
Data Presentation: Comparison of Ni-Catalyzed vs. Photocatalytic Alkene Insertion
| Catalyst System | Substrates | Product Type | Key Mechanistic Step | Reference |
| Ni(0)/Phosphine Ligand | 3-Aryl-benzotriazinone + Alkene | 3,4-Dihydroisoquinolin-1(2H)-one | 1,4-Hydrogen Shift | [2] |
| Ir(ppy)₂(dtbbpy)PF₆ / Blue LED | 3-Aryl-benzotriazinone + Alkene | 3-Substituted Isoindolinone | Nitrogen-Mediated H-Atom Shift | [8][9] |
Intramolecular Rearrangements and Cyclizations
When the N-3 substituent contains appropriate functionality, the denitrogenation event can trigger powerful intramolecular cyclizations.
-
3-Aryl Substituents: Thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones in a high-boiling solvent like 1-methylnaphthalene leads to the formation of 9-acridones .[12] This rearrangement is believed to proceed through the imidoylketene intermediate, which undergoes an electrocyclization followed by tautomerization.
-
3-Alkenyl Substituents: Similarly, 3-(prop-1-enyl) and 3-(β-styryl) derivatives undergo thermal decomposition to furnish 3-methyl- and 3-phenyl-quinolin-4(1H)-ones , respectively.[12]
-
3-Heteroaryl Substituents: The strategy can be extended to the synthesis of fused heterocyclic systems. For instance, thermolysis of 3-(α-pyridyl)-benzotriazinone yields pyrido[2,1-b]quinazolin-11-one .[13]
Palladium-Catalyzed Denitrogenative Transannulations
Palladium catalysis opens up pathways for reactions with alkynes. In a highly regioselective process, 3-substituted benzotriazinones react with terminal alkynes in the presence of a Pd(OAc)₂/Xantphos catalyst system to yield 3-substituted isocoumarin-1-imines .[1][4] This transformation is believed to proceed via a five-membered palladacycle intermediate formed after N₂ extrusion.[1]
Detailed Experimental Protocol: Photocatalytic Synthesis of Isoindolinone
This protocol describes a representative visible-light-mediated denitrogenative insertion reaction, adapted from the work of Keaveney and coworkers.[8]
Caption: Experimental workflow for photocatalytic isoindolinone synthesis.
Self-Validating Protocol
-
Objective: To synthesize methyl 1-oxo-2-phenylisoindoline-3-propanoate from 3-phenyl-1,2,3-benzotriazin-4(3H)-one and methyl acrylate.
-
Materials:
-
3-Phenyl-1,2,3-benzotriazin-4(3H)-one (0.2 mmol, 1.0 equiv)
-
Ir[(ppy)₂(dtbbpy)]PF₆ photocatalyst (0.002 mmol, 1 mol%)
-
Methyl acrylate (0.6 mmol, 3.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 1.5 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) (0.3 mL)
-
4 mL borosilicate glass vial with a magnetic stirrer bar
-
-
Procedure:
-
Inert Atmosphere: Inside an argon-filled glovebox, add the 3-phenyl-1,2,3-benzotriazin-4(3H)-one, Ir photocatalyst, magnetic stirrer bar, DMSO, DIPEA, and finally the methyl acrylate to the 4 mL vial.
-
Sealing: Securely cap the vial to ensure an inert atmosphere is maintained.
-
Irradiation: Remove the vial from the glovebox and place it in the center of a photocatalytic reactor equipped with 10 W blue LED strips (peak intensity ~468 nm). The distance from the LEDs to the vial should be approximately 6 cm.
-
Reaction: Stir the reaction mixture vigorously under irradiation for 2 hours at room temperature.
-
Monitoring (Trustworthiness Check): The reaction can be monitored by TLC or LC-MS by periodically taking a small aliquot (under inert conditions if necessary). A successful reaction will show consumption of the benzotriazinone starting material and the appearance of a new, more polar spot corresponding to the isoindolinone product. The deep orange color of the catalyst should persist.
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and transferred to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired 3-substituted isoindolinone product.
-
-
Expected Outcome: The reaction should provide the target isoindolinone in high yield (typically 70-85%) as a white or off-white solid.[9] The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.
Conclusion and Future Outlook
The 3-substituted 1,2,3-benzotriazin-4(3H)-one scaffold has firmly established itself as a versatile precursor for the synthesis of complex N-heterocycles. Its reactivity is dominated by a predictable yet highly tunable denitrogenation event, which can be initiated by thermal, photochemical, or metal-catalyzed methods. The ability to generate different reactive intermediates and, consequently, achieve divergent reaction outcomes by simply changing the catalyst system is a testament to the sophisticated level of control now possible in modern organic synthesis.[8]
Future research will likely focus on several key areas. The development of new catalytic systems, particularly those employing earth-abundant metals, will continue to be a priority. Expanding the scope of enantioselective transformations using these precursors is a significant challenge and a major opportunity. Furthermore, as demonstrated by the power of photocatalysis, the discovery of novel activation modes that unlock unprecedented reaction pathways will ensure that the rich reactivity profile of benzotriazinones continues to be a fertile ground for synthetic innovation.
References
-
Keaveney, S. T., et al. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. The Journal of Organic Chemistry, 89(3), 1777-1783. [Link]
-
ResearchGate. (n.d.). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. [Link]
-
Weiss, S., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. [Link]
-
Ege, G., et al. (1976). 1,2,3-Benzotriazin-4(3H)-ones and related systems. Part 5. Thermolysis of 3-aryl- and 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 868-875. [Link]
-
Bokosi, F. R. B., et al. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. [Link]
-
PubMed. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. [Link]
-
Stevens, M. F. G., et al. (1978). Triazines and related products. Part XII. Reactions of 3,4-dihydro-4-imino-1,2,3-benzotriazines and 1,2,3-benzotriazin-4(3H)-ones in secondary amines. Journal of the Chemical Society, Perkin Transactions 1, 1315-1319. [Link]
-
ResearchGate. (n.d.). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. [Link]
-
Ege, G., et al. (1976). 1,2,3-Benzotriazin-4-ones and related systems. Part 6. Thermal and photolytic decomposition of 3-arylideneamino-, 3-imidoyl-, and 3-heteroaryl-1,2,3-benzotriazin-4-ones. Journal of the Chemical Society, Perkin Transactions 1, 876-881. [Link]
-
Wang, Y., Wang, Z., & Tang, Y. (2020). Renaissance of Ring-Opening Chemistry of Benzotriazoles: New Wine in an Old Bottle. The Chemical Record, 20(7), 693-709. [Link]
-
ResearchGate. (2022). Recent Advancement in the Conversion of 1,2,3-Benzotriazin-4(3H)-One to Other Heterocyclic Systems and Their Applications: A Concise Review. [Link]
-
El-Ghayoury, A., et al. (2022). A Ring Opening–Annulation Reaction of Anthra[1,2-d][1][3][8]triazine-4,7,12(3H)-trione in the Presence of Pyridines as an Efficient Approach to the Construction of Naphtho[2,3-H]pyrido(quinolino)[2,1-b]. Molecules, 27(18), 5961. [Link]
-
ACS Publications. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link]
-
ResearchGate. (n.d.). Scope of 1,2,3-Benzotriazin-4(3H)-ones. [Link]
-
Adger, B. M., et al. (1975). 1,2,3-Benzotriazin-4-ones and related systems. Part II. Thermolytic decomposition of substituted 1,2,3-benzotriazin-4-ones and isatoic anhydrides. Journal of the Chemical Society, Perkin Transactions 1, 41-44. [Link]
-
ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. [Link]
-
Ribeiro da Silva, M. A. V., et al. (2011). Study of energetics and structure of 1,2,3-benzotriazin-4(3H)-one and its 1H and enol tautomers. The Journal of Chemical Thermodynamics, 43(5), 794-801. [Link]
-
Munawar, M. A., et al. (2017). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. Heterocycles, 95(1), 7. [Link]
-
Al-Awadi, N. A., et al. (2017). Photochemistry of Benzotriazoles: Generation of 1,3-Diradicals and Intermolecular Cycloaddition as a New Route toward Indoles and Dihydropyrrolo[3,4-b]Indoles. Molecules, 22(12), 2056. [Link]
-
The Journal of Organic Chemistry. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. [Link]
-
ResearchGate. (2018). Chemistry and Biological Activity of[1][3][8]-Benzotriazine Derivatives. [Link]
-
ResearchGate. (n.d.). DNA-Compatible Benzotriazinone Formation through Aryl Diazonium Intermediates. [Link]
-
William & Mary. (n.d.). Synthesis of Onychine by Cycloaddition/Cycloreversion of an Intermediate 1,2,4- Triazine. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Ring Opening–Annulation Reaction of Anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-trione in the Presence of Pyridines as an Efficient Approach to the Construction of Naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1,2,3-Benzotriazin-4(3H)-ones and related systems. Part 5. Thermolysis of 3-aryl- and 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. 1,2,3-Benzotriazin-4-ones and related systems. Part 6. Thermal and photolytic decomposition of 3-arylideneamino-, 3-imidoyl-, and 3-heteroaryl-1,2,3-benzotriazin-4-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Advanced Protocols for the N-Acetylation of 1,2,3-Benzotriazin-4(3H)-one
Introduction & Mechanistic Rationale
The acetylation of 1,2,3-benzotriazin-4(3H)-one (hereafter BTO ) is a pivotal transformation in heterocyclic chemistry. While BTO itself is a stable, crystalline solid (mp 216–218 °C), its N-acetylated derivative, 3-acetyl-1,2,3-benzotriazin-4(3H)-one , serves two distinct roles:
-
Activated Acyl Transfer Agent : Similar to N-acetylbenzotriazole, it can transfer the acetyl group to nucleophiles under mild conditions.
-
Denitrogenative Precursor : The electron-withdrawing acetyl group at N3 destabilizes the triazine ring, lowering the activation energy for thermal or metal-catalyzed extrusion of molecular nitrogen (
). This generates a reactive azinone or diradical intermediate, widely used to synthesize isoindolinones, quinazolines, and other fused heterocycles.
Critical Mechanistic Insight : The reaction is governed by the acidity of the N3-H proton (
Reaction Scheme
The following diagram illustrates the divergent pathways for the acetylated intermediate:
Caption: Divergent reactivity of the N-acetylated intermediate. Path A (Green) leads to stable products; Path B (Red) leads to decomposition or rearrangement.
Safety & Handling (Crucial)
-
Nitrogen Extrusion : The N-acetyl derivative is significantly less thermally stable than the parent BTO. Heating above 100 °C can trigger rapid evolution of nitrogen gas. Do not scale up thermal reactions without blast shielding.
-
Toxicity : BTO derivatives may release nitrogen oxides (
) upon decomposition.[1] Work in a well-ventilated fume hood.
Protocol A: Isolation of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
Objective : To isolate the pure N-acetylated compound for use as a reagent or starting material. Method : Acid Chloride / Pyridine (Kinetic Control).
Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 1,2,3-Benzotriazin-4(3H)-one | 1.0 | Substrate |
| Acetyl Chloride | 1.2 | Acylating Agent (High reactivity) |
| Pyridine | 1.5 | Base/Catalyst |
| Dichloromethane (DCM) | Solvent | Anhydrous (0.2 M conc.) |
| DMAP | 0.05 | Hyper-nucleophilic catalyst (Optional) |
Step-by-Step Procedure
-
Preparation : Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution : Suspend 1,2,3-benzotriazin-4(3H)-one (1.0 equiv) in anhydrous DCM (5 mL per mmol). Add Pyridine (1.5 equiv). The suspension may clear as the pyridinium salt forms.
-
Addition : Cool the mixture to 0 °C (ice bath). Add Acetyl Chloride (1.2 equiv) dropwise via syringe over 5 minutes.
-
Observation: A white precipitate (Pyridine·HCl) will form immediately.
-
-
Reaction : Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.
-
Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, replaced by a less polar spot ( ).
-
-
Workup (Critical for Stability) :
-
Dilute with cold DCM.
-
Wash rapidly with cold 0.1 M HCl (to remove pyridine) followed by cold saturated
and brine. -
Note: Extended contact with aqueous base will hydrolyze the product back to BTO.
-
-
Purification : Dry over
, filter, and concentrate in vacuo at < 30 °C .-
Crystallization: Recrystallize from minimal hot Ethyl Acetate/Hexane if necessary. Avoid silica gel chromatography if possible, as the compound degrades on acidic silica.
-
Expected Yield : 85–95% as a white/pale yellow solid.
Protocol B: In Situ Activation for Denitrogenative Coupling
Objective : To generate the N-acetyl species transiently for immediate conversion into isoindolinones or other heterocycles (e.g., via Pd catalysis). Method : Acetic Anhydride / Reflux (Thermodynamic/Cascade Control).
Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 1,2,3-Benzotriazin-4(3H)-one | 1.0 | Substrate |
| Acetic Anhydride ( | 2.0 - 5.0 | Reagent & Co-solvent |
| Coupling Partner | 1.5 | Alkyne, Arene, or Nucleophile |
| Catalyst (e.g., | 5 mol% | Denitrogenation Promoter (Optional) |
| Solvent | Toluene/Dioxane | High boiling point (100–120 °C) |
Step-by-Step Procedure
-
Setup : Charge a pressure tube or Schlenk flask with BTO (1.0 equiv), the Coupling Partner (1.5 equiv), and Catalyst (if using metal catalysis).
-
Solvent System : Add Solvent (e.g., Toluene) and Acetic Anhydride (2.0 equiv).
-
Note:
acts as a dehydrating agent and drives the equilibrium toward the N-acetyl intermediate.
-
-
Thermal Activation : Seal the vessel and heat to 100–120 °C .
-
Mechanism: The BTO is acetylated in situ. The high temperature immediately triggers
extrusion from the N-acetyl-BTO, generating the reactive intermediate which is trapped by the coupling partner.
-
-
Completion : Monitor gas evolution (if open system) or consumption of BTO by LC-MS. Reaction typically requires 12–24 hours.
-
Workup : Cool to room temperature. Evaporate volatiles (including excess
). Purify the final coupled product (e.g., isoindolinone) by flash column chromatography.
Analytical Validation
To confirm successful acetylation (Protocol A) before subsequent use:
| Technique | Observation for 3-Acetyl-1,2,3-benzotriazin-4(3H)-one |
| Disappearance of the broad NH singlet ( | |
| IR Spectroscopy | Shift of Carbonyl stretch: The amide C=O shifts to higher frequency (~1710–1730 |
| Mass Spectrometry | Parent ion |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Starting Material Remains | Pyridine HCl salt blocking surface. | Use DMAP (5 mol%) as a catalyst to accelerate acyl transfer. |
| Product Hydrolyzed | Aqueous workup was too slow or too basic. | Use cold buffers; minimize contact time; dry organic layer immediately. |
| Low Yield (Protocol B) | Decomposition of N-acetyl intermediate before coupling. | Lower temperature to 80 °C or switch to a more active catalyst (e.g., |
References
-
General Reactivity & Denitrogenation
- Title: "1,2,3-Benzotriazin-4(3H)
- Source: ResearchG
-
URL: [Link]
-
Photochemical & Flow Synthesis Protocols
- Title: "Continuous Flow Synthesis of Benzotriazin-4(3H)
- Source: N
-
URL: [Link]
-
Metal-Catalyzed Transformations
- Physical Properties & Safety: Title: "1,2,3-Benzotriazin-4(3H)-one Product Information" Source: Sigma-Aldrich / MilliporeSigma
Sources
- 1. ebuah.uah.es [ebuah.uah.es]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]
- 4. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Photochemical Nitrogen Extrusion of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one: Mechanisms and Synthetic Protocols
As the demand for novel, structurally complex heterocycles grows in drug discovery, the strategic utilization of denitrogenative photochemical pathways has emerged as a powerful synthetic tool. 1,2,3-Benzotriazin-4(3H)-ones, particularly N-acyl derivatives like 3-acetyl-1,2,3-benzotriazin-4(3H)-one , are highly versatile precursors. The fundamental driving force of their reactivity is the photolabile nature of the N=N–N linkage. Upon photoexcitation, the thermodynamically and entropically favored extrusion of dinitrogen (N₂) acts as an irreversible thermodynamic sink, generating highly reactive intermediates that can be intercepted to form diverse molecular architectures[1].
This application note provides a comprehensive, expert-level guide to the two primary photochemical modalities of 3-acetyl-1,2,3-benzotriazin-4(3H)-one: Direct UV Photolysis (yielding electrophilic iminoketenes) and Visible-Light Photoredox Catalysis (yielding nucleophilic/radical intermediates)[2].
Mechanistic Causality & Pathway Divergence
The photochemical trajectory of 3-acetyl-1,2,3-benzotriazin-4(3H)-one is entirely dictated by the energy of the incident light and the presence of electron-transfer catalysts.
Pathway A: Direct UV Photolysis (High Energy, λ < 350 nm) Direct irradiation of the benzotriazinone core excites the molecule into a singlet/triplet state, prompting the rapid expulsion of N₂. The resulting diradical instantly collapses into an iminoketene (or its ring-contracted benzazetinone valence isomer). This intermediate is intensely electrophilic. If generated in the presence of nucleophiles (e.g., amines or alcohols), it is rapidly trapped to yield N-acetyl anthranilic acid derivatives.
Pathway B: Visible-Light Photoredox Catalysis (Low Energy, λ ~ 450 nm)
Modern synthetic protocols avoid harsh UV light by employing visible-light photoredox catalysis[3]. Using an Iridium-based photocatalyst (e.g.,
Mechanistic pathways for the photochemical nitrogen extrusion of 3-acetyl-1,2,3-benzotriazin-4(3H)-one.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to confirm mechanistic milestones in real-time.
Protocol A: Synthesis of Anthranilamides via Direct UV Photolysis
Objective: Generation of the iminoketene intermediate and subsequent trapping with a primary amine.
Materials & Setup:
-
Substrate: 3-Acetyl-1,2,3-benzotriazin-4(3H)-one (1.0 mmol)
-
Nucleophile: Benzylamine (1.5 mmol)
-
Solvent: Anhydrous Acetonitrile (MeCN), 20 mL
-
Equipment: Quartz reaction vessel, Rayonet photochemical reactor (300 nm lamps). Causality Note: Standard borosilicate glass absorbs UV light below 300 nm, which would block the excitation of the triazinone core. Quartz is mandatory to ensure photon penetration.
Step-by-Step Procedure:
-
Preparation: Dissolve the benzotriazinone and benzylamine in anhydrous MeCN within the quartz vessel. Causality Note: Moisture must be excluded, as water will competitively trap the iminoketene to form anthranilic acid instead of the desired amide.
-
Degassing: Sparge the solution with dry Argon for 15 minutes to remove dissolved oxygen, preventing unwanted photo-oxidation pathways.
-
Irradiation: Place the vessel in the UV reactor and irradiate at 300 nm at ambient temperature.
-
Self-Validation Checkpoint (In-Situ IR): Monitor the reaction via ReactIR. The starting material carbonyl stretch (~1680 cm⁻¹) will deplete. The transient iminoketene intermediate can be observed via a highly characteristic, intense cumulative double-bond stretch at ~2120 cm⁻¹ . The disappearance of this peak alongside the appearance of an amide carbonyl (~1650 cm⁻¹) confirms successful nucleophilic trapping[1].
-
Workup: Once N₂ evolution ceases and TLC indicates complete consumption of the starting material (typically 2-4 hours), concentrate the solvent in vacuo and purify via flash chromatography (EtOAc/Hexanes).
Protocol B: Synthesis of Isoindolinones via Visible-Light Photoredox Catalysis
Objective: Denitrogenative alkene insertion via a radical anion intermediate.
Materials & Setup:
-
Substrate: 3-Acetyl-1,2,3-benzotriazin-4(3H)-one (0.5 mmol)
-
Coupling Partner: Methyl acrylate (1.5 mmol)
-
Photocatalyst:
(1.0 mol%) -
Electron Donor: DIPEA (1.0 mmol)
-
Solvent: Degassed Dichloromethane (DCM), 10 mL
-
Equipment: Schlenk tube, 450 nm Blue LED array, cooling fan.
Step-by-Step Procedure:
-
Assembly: Add the benzotriazinone, methyl acrylate, and Ir-photocatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition & Strict Degassing: Add DCM and DIPEA. Subject the mixture to three rigorous Freeze-Pump-Thaw cycles. Causality Note: Oxygen is a potent triplet quencher. Even trace
will deactivate the excited state of the Ir-catalyst ( ), completely shutting down the Single Electron Transfer (SET) process required to reduce the substrate[3]. -
Irradiation: Irradiate the mixture with 450 nm Blue LEDs. Maintain the temperature at ~25 °C using a cooling fan to prevent thermal degradation.
-
Self-Validation Checkpoint (Visual & Kinetic): The reaction progress is physically validated by the continuous evolution of fine N₂ gas bubbles. Furthermore, the solution will exhibit the characteristic luminescent glow of the active Ir-catalyst. If the solution turns dark or bubbling stops prematurely, oxygen ingress or catalyst degradation has occurred.
-
Isolation: After 12 hours, quench the reaction with water, extract with DCM, dry over
, and purify via column chromatography to isolate the 3-substituted isoindolinone[2].
Quantitative Data & Reaction Optimization
The choice between UV and Photoredox pathways fundamentally alters the reaction outcome. The table below summarizes the comparative quantitative data and optimal conditions for both methodologies.
| Parameter | Direct UV Photolysis | Visible-Light Photoredox Catalysis |
| Light Source | 300 nm UV (Rayonet) | 450 nm Blue LED |
| Catalyst / Additive | None required | |
| Primary Intermediate | Iminoketene / Benzazetinone | Radical Anion |
| Reaction Time | 2 – 4 hours | 12 – 24 hours |
| Typical Yields | 75% – 90% (Nucleophilic Trapping) | 65% – 85% (Alkene Insertion) |
| Functional Group Tolerance | Low (Sensitive to UV degradation) | High (Mild conditions, room temperature) |
| Primary Application | N-Acetyl Anthranilamides | 3-Substituted Isoindolinones[2] |
References
1.[2] Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. PubMed (J Org Chem. 2024 Feb 2;89(3):1836-1845). URL:[Link] 2.[3] Rapid Assessment of the Reaction‐Condition‐Based Sensitivity of Chemical Transformations. Angewandte Chemie International Edition (ResearchGate). URL:[Link] 3.[1] The photochemical reactivities of 3-hydroxy-1,2,3-benzotriazine-4(3H)-one (1a) and tris[3-hydroxy-1,2,3-benzotriazine-4(3H)-one]iron(III). e-EROS Encyclopedia of Reagents for Organic Synthesis (ResearchGate). URL:[Link]
Sources
Application Notes & Protocols: The Generation of Benzazetin-2(1H)-ones from 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
Abstract
This document provides a comprehensive guide for the generation and in-situ trapping of benzazetin-2(1H)-one, a highly reactive, strained β-lactam, utilizing 3-Acetyl-1,2,3-benzotriazin-4(3H)-one as a stable and accessible precursor. Benzazetinones are valuable, transient intermediates in organic synthesis, offering pathways to complex nitrogen-containing heterocyles. Due to their inherent instability, their generation requires specialized techniques, with Flash Vacuum Pyrolysis (FVP) being the method of choice. We present the mechanistic underpinnings, detailed experimental protocols for precursor synthesis, FVP generation, and crucial in-situ trapping experiments that validate the formation of the elusive benzazetinone intermediate. Safety protocols and data interpretation are also discussed in detail to ensure reproducible and safe execution for researchers in synthetic chemistry and drug development.
Introduction and Scientific Context
Benzazetin-2(1H)-ones are members of the azetidinone (β-lactam) family, a structural motif of profound importance in medicinal chemistry, most notably in penicillin and cephalosporin antibiotics.[1] The fusion of the strained four-membered lactam ring to a benzene ring results in a highly reactive and unstable intermediate. This reactivity, while precluding isolation under normal conditions, makes it a powerful synthon for accessing more complex molecular architectures through controlled trapping reactions.
The primary challenge lies in the controlled generation of this transient species. The thermal or photochemical denitrogenation of N-substituted 1,2,3-benzotriazin-4(3H)-ones has emerged as a robust strategy for creating reactive intermediates.[2][3] These precursors serve as effective sources of o-aminobenzoyl radicals or related species upon extrusion of molecular nitrogen (N₂). Specifically, 3-Acetyl-1,2,3-benzotriazin-4(3H)-one is an ideal precursor due to its relative stability and the acetyl group's role in the fragmentation pathway.
The generation is most effectively achieved using Flash Vacuum Pyrolysis (FVP). This technique involves the rapid heating of a sublimed precursor under high vacuum, followed by immediate quenching of the products on a cold surface.[4][5] The low-pressure environment minimizes bimolecular collisions, favoring unimolecular fragmentation and rearrangement pathways that lead to the formation of high-energy intermediates like benzazetinone.[5] This guide details the complete workflow, from precursor synthesis to the definitive trapping experiments that confirm the formation of the target intermediate.
Mechanistic Rationale: The FVP Pathway
The thermal decomposition of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one under FVP conditions is a multi-step process initiated by the extrusion of molecular nitrogen, a thermodynamically favorable event.
-
Initiation: Upon reaching the pyrolysis temperature (typically > 400 °C), the N(2)-N(3) bond in the benzotriazinone ring undergoes homolytic cleavage, leading to the extrusion of a stable N₂ molecule.[6]
-
Intermediate Formation: This denitrogenation step generates a highly reactive diradical intermediate.
-
Rearrangement & Cyclization: The diradical can then undergo intramolecular cyclization. The key step for our purpose is the formation of the four-membered β-lactam ring, yielding the transient benzazetin-2(1H)-one. This is a high-energy pathway favored under the unimolecular conditions of FVP.
-
In-Situ Trapping: Due to its extreme reactivity, the benzazetinone is not isolated. Instead, it is immediately reacted with a co-deposited trapping agent on a liquid nitrogen-cooled surface. The structure of the resulting stable adduct provides the definitive evidence for the formation of the benzazetinone intermediate.
Figure 1: Proposed mechanism for the FVP generation of benzazetin-2(1H)-one and its subsequent in-situ trapping.
Experimental Protocols
3.1. Safety Precautions
-
Hazardous Precursors: 1,2,3-Benzotriazinone derivatives can be thermally unstable and may decompose energetically, especially in larger quantities. Always handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7] Work in a well-ventilated fume hood.
-
FVP Apparatus: The FVP apparatus involves high temperatures and high vacuum. Ensure the quartz pyrolysis tube is free of cracks or defects. Use a blast shield during operation. The cold trap will contain liquid nitrogen; handle with cryogenic gloves and face shield.
-
Toxicity: The precursor and potential products are research chemicals with incompletely characterized toxicological properties.[8] Avoid inhalation of dust or vapors and prevent skin contact.
3.2. Protocol 1: Synthesis of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
This protocol is adapted from the general N-acylation of related benzotriazinones.[9] It involves the acetylation of 3-hydroxy-1,2,3-benzotriazin-4-one, which itself is prepared from o-aminobenzhydroxamic acid.
Materials:
-
3-Hydroxy-1,2,3-benzotriazin-4-one
-
Acetic Anhydride
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Suspend 3-Hydroxy-1,2,3-benzotriazin-4-one (1.0 eq) in dry DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add acetic anhydride (1.2 eq) to the suspension.
-
Add a catalytic amount of pyridine (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The starting material is often baseline, while the product will have a higher Rf value.
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to quench excess acetic anhydride.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to afford 3-Acetyl-1,2,3-benzotriazin-4(3H)-one as a crystalline solid.
Characterization Data: The synthesized product should be characterized to confirm its identity and purity before use in the FVP experiment.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Literature values should be consulted; typically sharp. |
| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.5 ppm), Acetyl protons (singlet, ~2.5 ppm). |
| ¹³C NMR | Aromatic carbons, two carbonyl carbons (acetyl and lactam), methyl carbon. |
| IR (ATR) | C=O stretching frequencies for the acetyl (~1740-1760 cm⁻¹) and lactam (~1680-1700 cm⁻¹) groups. |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to C₉H₇N₃O₂ (MW: 189.17). |
3.3. Protocol 2: FVP Generation and In-Situ Trapping of Benzazetin-2(1H)-one
This protocol describes the core experiment using a standard laboratory FVP apparatus.[10]
Figure 2: Step-by-step workflow for the generation and analysis of trapped benzazetinone.
Apparatus:
-
A standard FVP setup consisting of:
-
A sample oven for sublimation (e.g., Kugelrohr).
-
A quartz pyrolysis tube (e.g., 30 cm x 2.5 cm).
-
A furnace capable of reaching at least 600 °C.
-
A liquid nitrogen cold finger trap.
-
A high-vacuum pump (rotary vane + diffusion/turbomolecular pump) capable of < 0.01 mbar.
-
A port for introducing a trapping agent.
-
Procedure:
-
Setup: Load a small quantity (20-50 mg) of purified 3-Acetyl-1,2,3-benzotriazin-4(3H)-one into the sample holder. Assemble the FVP apparatus and ensure all joints are properly sealed.
-
Evacuation: Begin evacuating the system. A pressure of < 0.01 mbar is essential to ensure a long mean free path and minimize bimolecular reactions.[5]
-
Heating/Cooling:
-
Heat the pyrolysis zone to the target temperature. A typical starting point for this type of transformation is 450-550 °C. Optimization may be required.
-
Fill the cold finger dewar with liquid nitrogen to cool the trapping surface to -196 °C.
-
-
Trapping Agent: Introduce the trapping agent. For this protocol, we will use methanol to trap the benzazetinone as methyl anthranilate. This can be done by connecting a flask of methanol to the system via a needle valve, allowing a slow, controlled bleed of methanol vapor to co-deposit with the pyrolysate.
-
Pyrolysis: Once the system is stable, begin gently heating the sample oven to sublimate the precursor. The sublimation rate should be slow and steady, allowing individual molecules to enter the hot zone. The precursor vapor will pass through the hot zone, fragment, and the products will immediately freeze onto the cold finger along with the trapping agent.
-
Shutdown and Workup:
-
After all the precursor has sublimed, turn off all heaters.
-
Allow the pyrolysis tube to cool completely while maintaining the vacuum and liquid nitrogen in the cold trap.
-
Once cool, turn off the vacuum pump and carefully vent the system to atmospheric pressure (e.g., with nitrogen or argon).
-
Remove the liquid nitrogen and allow the cold finger to warm to room temperature.
-
Wash the contents of the cold finger into a collection flask using a suitable solvent (e.g., chloroform-d for direct NMR analysis, or dichloromethane for subsequent workup).
-
-
Analysis: Analyze the collected product mixture directly. For the methanol trapping experiment, the primary expected product is methyl anthranilate. Confirmation by ¹H NMR (presence of methyl ester singlet, aromatic signals) and GC-MS (correct molecular ion peak) validates the successful generation and trapping of the benzazetinone intermediate.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low or no product yield | Pyrolysis temperature too low (no reaction) or too high (intractable polymer/tar). | Optimize temperature in 50 °C increments. |
| Poor vacuum; bimolecular reactions dominating. | Check for leaks in the FVP system. Ensure pump is operating correctly. | |
| Sublimation rate too fast. | Reduce sample heating to ensure slow, steady sublimation. | |
| Precursor recovered unchanged | Pyrolysis temperature is too low. | Increase furnace temperature. |
| Formation of tar/polymer on cold finger | Pyrolysis temperature is too high, leading to undesired fragmentation. | Decrease furnace temperature. |
| Insufficient trapping agent. | Increase the flow rate/amount of the trapping agent. | |
| Complex mixture of products | Multiple fragmentation pathways are occurring. | Adjust temperature. A lower temperature may favor the desired pathway. |
References
- A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis, Characterization and Antimicrobial Activity of 2-Azetidinone Derivatives of Benzimidazoles.
- Thermolysis of 3-aryl- and 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones. Journal of the Chemical Society, Perkin Transactions 1.
- Flash vacuum pyrolysis (F.V.P.) of 1,2,4-benzotriazine derivatives.
-
Flash vacuum pyrolysis. Wikipedia. [Link]
- Flash vacuum pyrolysis of stabilised phosphorus ylides. Part 11. Unexpected generation and rearrangement of acetyl benzotriazolyl carbene. Journal of the Chemical Society, Perkin Transactions 1.
-
Thermolysis of 1,2,3-benzotriazin-4(3H)-one. R Discovery. [Link]
-
1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. [Link]
-
Thermolysis of I ,2,3- Benzotriazin=4(3H). Journal of the Chemical Society C: Organic. [Link]
-
Synthesis of 1, 2,3‐benzotriazin‐4(3H)‐one. ResearchGate. [Link]
-
STUDY ON SYNTHESIS AND CHARACTERIZATION OF SOME 2- BENZOXAZOLINONE DERIVATIVES. Semantic Scholar. [Link]
-
Synthesis of 1,2,3-Benzotriazine-4(3H)-ones. Organic Chemistry Portal. [Link]
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. ACS Publications. [Link]
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Chemistry Portal. [Link]
-
Trapping Reactive Intermediates by Mechanochemistry: Elusive Aryl N-Thiocarbamoylbenzotriazoles as Bench-Stable Reagents. PubMed. [Link]
-
Safe handling of hazardous drugs. PubMed. [Link]
-
Flash vacuum pyrolysis (FVP). Resonance. [Link]
-
Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. ResearchGate. [Link]
-
1,2,3-Benzotriazin-4-one. PubChem. [Link]
-
Flash Vacuum Pyrolysis: Techniques and Reactions. UQ eSpace - The University of Queensland. [Link]
-
Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. PubMed. [Link]
-
Mechanistic studies. a) Control experiment. b) Radical trapping experiments. c) Proposed mechanism. ResearchGate. [Link]
-
What is the mechanism behind trapping experiments in photo-degradation experiments to analyse active species in the system? ResearchGate. [Link]
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. [Link]
-
Lysosomal Trapping Assays. Charles River Laboratories. [Link]
-
The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. MDPI. [Link]
-
Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. ResearchGate. [Link]
-
Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. 1,2,3-Benzotriazin-4(3H)-ones and related systems. Part 5. Thermolysis of 3-aryl- and 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Note: Reaction Conditions and Mechanistic Pathways for Nucleophilic Attack on 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
Executive Summary
3-Acetyl-1,2,3-benzotriazin-4(3H)-one (N-acetylbenzotriazinone) is a highly versatile heterocyclic reagent utilized in advanced organic synthesis and drug development. Depending on the applied thermal conditions and the nature of the nucleophile, this compound exhibits a divergent reactivity profile. It can act either as a highly efficient acylating agent (via exocyclic acyl transfer) or as a precursor for o-aminobenzoyl (anthranilamide) derivatives (via denitrogenative ring-opening). This application note delineates the causality behind these mechanistic pathways and provides field-validated protocols to ensure reproducible, high-yield experimental outcomes.
Mechanistic Causality: Divergent Reactivity Pathways
The structural architecture of 3-acetyl-1,2,3-benzotriazin-4(3H)-one features two primary electrophilic centers susceptible to nucleophilic attack: the exocyclic acetyl carbonyl and the C4 carbonyl of the triazine ring. The reaction trajectory is strictly governed by temperature and solvent conditions.
Pathway A: Exocyclic Acyl Transfer (Mild Conditions)
Under mild, low-temperature conditions (<50 °C), nucleophiles (such as primary/secondary amines or alcohols) preferentially attack the highly electrophilic exocyclic acetyl group. The causality behind this selectivity lies in the exceptional leaving group ability of the 1,2,3-benzotriazin-4(3H)-one anion. Similar to the principles governing DEPBT-mediated peptide coupling, the electron-deficient nature of the triazine ring stabilizes the resulting N-N bond upon expulsion (1)[1]. This pathway provides a highly efficient route for transacetylation without disrupting the heterocyclic core.
Pathway B: Denitrogenative Ring Opening (Thermal Conditions)
When subjected to elevated temperatures (>150 °C), the reaction trajectory shifts entirely. The thermal energy overcomes the activation barrier for the reversible protonation and ring-scission of the triazine moiety, generating a transient, highly reactive diazonium or ketenimine intermediate (2)[2]. Nucleophilic attack subsequently occurs at the C4 position, followed by irreversible denitrogenation (loss of N₂ gas) to yield stable o-aminobenzoyl (anthranilamide) derivatives (3)[3]. This pathway is entropically driven by the evolution of nitrogen gas, which also serves as a built-in visual indicator for reaction progress.
Quantitative Data Summary
| Reaction Pathway | Target Electrophile | Reagents / Nucleophile | Temperature | Major Product | Byproduct | Yield Range |
| Pathway A (Acyl Transfer) | Exocyclic Acetyl C=O | Primary/Secondary Amines, DIPEA | 0 °C to 25 °C | N-Acetylated Amine | 1,2,3-Benzotriazin-4(3H)-one | 85 - 98% |
| Pathway B (Ring Opening) | C4 Carbonyl / Triazine Ring | High-boiling Amines (e.g., Aniline) | 150 °C to 200 °C | Anthranilamide Derivatives | Nitrogen Gas (N₂) | 70 - 95% |
Pathway Visualization
Divergent mechanistic pathways for nucleophilic attack on 3-acetyl-1,2,3-benzotriazin-4(3H)-one.
Validated Experimental Protocols
Protocol A: Mild Transacetylation (Acyl Transfer)
Objective : Selective N-acetylation of a primary amine using 3-acetyl-1,2,3-benzotriazin-4(3H)-one.
-
Preparation : Dissolve the primary amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂/Argon) at 0 °C.
-
Causality: The inert atmosphere prevents moisture from hydrolyzing the highly reactive acetylating agent. DIPEA acts as a non-nucleophilic base to deprotonate the incoming amine, enhancing its nucleophilicity without competing for the acetyl group.
-
-
Addition : Slowly add 3-acetyl-1,2,3-benzotriazin-4(3H)-one (1.0 equiv) in small portions.
-
Causality: Portion-wise addition prevents localized heating and suppresses potential side reactions.
-
-
Monitoring (Self-Validation) : Stir the mixture, allowing it to warm to room temperature. Monitor via TLC (UV detection).
-
Validation: As the reaction proceeds, the sparingly soluble byproduct (1,2,3-benzotriazin-4(3H)-one) will begin to precipitate from the cold DCM, providing a visual cue of acyl transfer. TLC will confirm the complete consumption of the UV-active starting material.
-
-
Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM.
-
Causality: The mildly basic aqueous wash deprotonates the benzotriazinone byproduct (pKa ~9), partitioning it entirely into the aqueous layer and ensuring the organic layer contains only the pure acetylated product.
-
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Thermolytic Denitrogenative Ring-Opening
Objective : Synthesis of N-phenylanthranilamide via nucleophilic attack and ring opening (4)[4].
-
Preparation : Suspend 3-acetyl-1,2,3-benzotriazin-4(3H)-one (1.0 equiv) in neat aniline (approx. 10-20 volumes) in a round-bottom flask equipped with a reflux condenser.
-
Causality: Neat aniline provides the high boiling point necessary to reach the activation energy for ring scission while ensuring pseudo-first-order kinetics for the nucleophilic attack.
-
-
Heating & Observation (Self-Validation) : Heat the mixture to reflux (approx. 184 °C).
-
Concentration : Cool the dark solution to room temperature and remove excess aniline via vacuum distillation.
-
Causality: Removing the bulk of the amine prevents it from interfering with the crystallization of the target compound.
-
-
Trituration : Triturate the resulting residue with a non-polar solvent such as light petroleum ether or benzene.
-
Causality: The resulting anthranilamide derivative is highly crystalline and insoluble in non-polar solvents, allowing it to precipitate out while organic impurities remain in solution.
-
-
Purification : Filter the precipitate and recrystallize from ethanol to afford the pure o-aminobenzoyl derivative.
References
-
DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization , ResearchGate. 1
-
J. Chem. SOC. (C), 1970 Thermolysis of 1,2,3-Benzotriazin-4(3H)-one , rsc.org. 3
-
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review , ijpsjournal.com. 4
-
NTU Thesis on N-acetylbenzotriazinone nucleophilic reactions , ntu.ac.uk. 2
Sources
Application Note: 3-Acetyl-1,2,3-benzotriazin-4(3H)-one as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed exploration of 3-acetyl-1,2,3-benzotriazin-4(3H)-one, a stable, crystalline solid that serves as a highly effective precursor for the in-situ generation of N-acyliminoketene. Through thermal or photochemical extrusion of molecular nitrogen, this reagent opens pathways to a diverse range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.[1][2] This document outlines the core reaction mechanism, provides detailed protocols for the synthesis of key heterocyclic systems such as quinazolinones, and discusses the reagent's application in multicomponent reactions. The methodologies presented are designed to be robust and reproducible, offering researchers a powerful tool for molecular construction.
The Core Principle: Generation of N-Acyliminoketene
The synthetic utility of 3-acetyl-1,2,3-benzotriazin-4(3H)-one hinges on its ability to undergo clean, irreversible decomposition to form a highly reactive N-acyliminoketene intermediate. This transformation is typically induced by heat (thermolysis) or UV irradiation (photolysis) and involves the extrusion of a molecule of nitrogen gas (N₂), which provides a strong thermodynamic driving force for the reaction.
Causality of the Method: The benzotriazinone scaffold is essentially a masked form of the reactive ketene.[1] Storing the reactive species in this stable, crystalline form allows for its controlled release under specific reaction conditions, avoiding polymerization or undesired side reactions associated with the free ketene. The N-acetyl group provides additional electrophilicity to the ketene carbon, enhancing its reactivity in subsequent cycloaddition or nucleophilic attack steps.
Caption: Thermal or photochemical decomposition of 3-acetylbenzotriazinone.
Synthetic Application I: Synthesis of 2-Methyl-4(3H)-quinazolinones
One of the most powerful applications of the in-situ generated N-acyliminoketene is its reaction with various nitrogen-containing nucleophiles and unsaturated systems. Its reaction with amines or imines provides a direct and efficient route to quinazolinone derivatives, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[3][4][5]
Mechanism: The reaction proceeds via a pericyclic [4+2] cycloaddition (Diels-Alder type) reaction when an imine is used. The N-acyliminoketene acts as the electron-deficient heterodiene, and the C=N bond of the imine serves as the dienophile. This is followed by a tautomerization step to yield the stable aromatic quinazolinone ring system. Alternatively, when a primary amine is used, the reaction involves nucleophilic attack of the amine on the ketene carbonyl, followed by intramolecular cyclization and dehydration.
Caption: Experimental workflow for quinazolinone synthesis.
Protocol 2.1: General Procedure for the Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinones
This protocol describes the one-pot reaction between 3-acetyl-1,2,3-benzotriazin-4(3H)-one and a primary aromatic amine.
Materials:
-
3-acetyl-1,2,3-benzotriazin-4(3H)-one
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Anhydrous toluene or xylenes
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask, add 3-acetyl-1,2,3-benzotriazin-4(3H)-one (1.0 mmol, 189.17 mg).
-
Reagent Addition: Add the desired substituted aniline (1.1 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (15 mL).
-
Reaction: Place the flask in a pre-heated oil bath and reflux the mixture with vigorous stirring. The reaction progress can be monitored by the evolution of nitrogen gas (bubbling) and by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane (20 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove unreacted aniline, followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 2-methyl-3-aryl-4(3H)-quinazolinone.
Data Presentation:
| Entry | Aniline Derivative | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Toluene | 5 | 85 |
| 2 | p-Toluidine | Xylenes | 4 | 88 |
| 3 | p-Anisidine | Toluene | 6 | 82 |
| 4 | p-Chloroaniline | Xylenes | 4.5 | 91 |
Yields are representative and may vary based on experimental conditions and scale.
Synthetic Application II: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy.[6][7][8] 3-Acetylbenzotriazinone is an excellent component for such reactions.
Principle: The thermally generated N-acyliminoketene can be trapped in-situ by a combination of other reactants. For instance, in the presence of an amine and an isocyanide, a three-component reaction can occur to rapidly build complex heterocyclic structures.
Protocol 3.1: Three-Component Synthesis of Quinazoline-4(3H)-one Derivatives
This protocol details a one-pot synthesis involving 3-acetylbenzotriazinone, a primary amine, and an isocyanide.
Materials:
-
3-acetyl-1,2,3-benzotriazin-4(3H)-one
-
Primary amine (e.g., benzylamine)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Anhydrous Dioxane
-
Reaction vial suitable for microwave heating or conventional heating
Procedure:
-
Reaction Setup: In a reaction vial, combine 3-acetyl-1,2,3-benzotriazin-4(3H)-one (0.5 mmol), the primary amine (0.5 mmol), and the isocyanide (0.6 mmol).
-
Solvent: Add anhydrous dioxane (3 mL).
-
Reaction: Seal the vial and heat the mixture. For conventional heating, reflux at 100-110 °C for 8-12 hours. For microwave-assisted synthesis, heat at 120 °C for 30-45 minutes. Monitor the reaction by TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to obtain the desired product. The reaction typically yields highly substituted quinazolinone derivatives where the isocyanide and amine have been incorporated into the final structure.[9]
Safety and Handling
-
3-Acetyl-1,2,3-benzotriazin-4(3H)-one: While generally stable, benzotriazinones should be handled with care. Avoid excessive heat during storage. Thermal decomposition generates nitrogen gas, which can lead to pressure build-up in a closed system. All heating should be performed in an open or pressure-relieved system, such as under a reflux condenser.
-
Solvents: Toluene, xylenes, and dioxane are flammable and have associated toxicities. Handle them in a well-ventilated fume hood.
-
Reagents: Isocyanides are known for their strong, unpleasant odors and should be handled with extreme care in a fume hood.
Conclusion
3-Acetyl-1,2,3-benzotriazin-4(3H)-one is a powerful and versatile reagent for modern heterocyclic synthesis. Its ability to serve as a stable and convenient precursor to N-acyliminoketene provides a reliable entry point to valuable molecular scaffolds like quinazolinones. The protocols described herein demonstrate its utility in both straightforward two-component cyclizations and more complex multicomponent strategies, highlighting its value for applications in drug discovery and materials science.
References
- Hussien, H. Y. (2025). Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3- benzotriazin-4-one. NTU Journal of Pure Sciences, 4(1), 17-25.
- Glatz, G., Pucher, P., & Cantillo, D. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters.
-
ResearchGate. (n.d.). Synthesis of 1, 2,3‐benzotriazin‐4(3H)‐one. [Link]
-
Khalid, Z., et al. (2017). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. Heterocycles, 94(1), 3. [Link]
-
Özdemir, Z., et al. (2021). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. Molecules, 26(15), 4483. [Link]
- Al-Hiari, Y. M. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
-
Sánchez-Sánchez, C., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(17), 12229–12237. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5291. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
Fassihi, A., et al. (2009). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 8(1), 33-40. [Link]
-
Al-Obaid, A. M., & El-Sayed, M. A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]
-
Brandão, P., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Future Medicinal Chemistry. [Link]
-
Graziano, G., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification. International Journal of Molecular Sciences, 24(7), 6581. [Link]
Sources
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.cnr.it [iris.cnr.it]
- 9. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flash Photolysis Investigation of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one Photochemistry
Executive Summary
This application note details the experimental protocols for characterizing the photochemical decomposition of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one (3-ABT) . Benzotriazinones are critical precursors in organic synthesis, utilized as "masked" sources of reactive intermediates such as benzazetinones, ketenimines, and intramolecular radicals via nitrogen (
Understanding the lifetimes, spectral features, and reactivity of these transients is essential for optimizing their use in drug development (e.g., photo-affinity labeling) and materials science. This guide focuses on Nanosecond Laser Flash Photolysis (LFP) to resolve the formation of N-acetylbenzazetinone and its equilibrium species.
Mechanistic Background
Upon UV excitation, 3-ABT undergoes a rapid photo-denitrogenation. The primary quantum event is the extrusion of molecular nitrogen, leading to a singlet diradical or zwitterionic species that collapses into a strained four-membered ring (benzazetinone) or opens into an imino-ketene.
Key Reaction Pathway:
The stability of the benzazetinone intermediate is highly solvent- and temperature-dependent. In nucleophilic solvents (e.g., methanol), the intermediate is trapped to form 2-aminobenzoyl derivatives.
Visualization: Photochemical Pathway
Figure 1: Photochemical cascade of 3-ABT involving nitrogen extrusion and ring contraction.
Experimental Configuration
3.1 Laser Flash Photolysis Setup
To resolve the nanosecond-to-microsecond lifetimes of the benzazetinone species, a standard nanosecond LFP system is required.
| Component | Specification | Rationale |
| Excitation Source | Nd:YAG (266 nm) or XeCl Excimer (308 nm) | 3-ABT has strong |
| Pulse Width | 4–8 ns | Must be shorter than the lifetime of the transient to allow deconvolution. |
| Probe Light | 150W Pulsed Xenon Arc Lamp | Provides high-intensity white light for transient absorption across 250–800 nm. |
| Detection | Monochromator + PMT (Photomultiplier Tube) | High sensitivity required for low quantum yield transients. |
| Digitizer | Oscilloscope (>1 GHz bandwidth) | To capture fast decay kinetics. |
3.2 Solvent Selection Logic
The choice of solvent dictates the observed kinetics:
-
Inert Solvents (Acetonitrile, Cyclohexane): Allows observation of the intrinsic lifetime of the benzazetinone/ketenimine equilibrium.
-
Reactive Solvents (Methanol, Water): Acts as a chemical trap. The decay rate (
) will increase linearly with nucleophile concentration, confirming the electrophilic nature of the intermediate.
Detailed Protocol
Step 1: Sample Preparation
-
Concentration: Prepare a stock solution of 3-ABT in HPLC-grade Acetonitrile (ACN).
-
Absorbance Matching: Adjust the concentration so the Ground State Absorbance (GSA) at the excitation wavelength (e.g., 308 nm) is between 0.3 and 0.5 O.D. (Optical Density).
-
Why? Too low (<0.1) yields poor signal-to-noise. Too high (>1.0) causes inner-filter effects and inhomogeneous excitation.
-
-
Degassing (Critical):
-
Purge the solution with Argon or Nitrogen for 15–20 minutes prior to measurement.
-
Note: While the primary reaction is
loss (singlet manifold), oxygen can quench triplet byproducts or oxidize radical intermediates, complicating the kinetic traces.
-
Step 2: Transient Spectrum Acquisition
-
Set the probe wavelength to 300 nm.
-
Fire the laser (average 2–4 shots per wavelength to improve S/N).
-
Record the
(change in optical density) immediately after the laser pulse (e.g., at ns). -
Step the monochromator by 10 nm increments up to 600 nm.
-
Re-flow Sample: If the sample photodegrades (permanent bleaching), use a flow cell system (flow rate ~1 mL/min) to ensure fresh sample for every laser shot.
Step 3: Kinetic Data Collection
-
Identify the
of the transient from Step 2 (typically 350–450 nm for benzazetinone species). -
Fix the monochromator at
. -
Record the decay trace over varying time windows (e.g., 1
s, 10 s). -
Perform "blank" experiments with pure solvent to rule out multiphoton solvent ionization signals.
Visualization: LFP Workflow
Figure 2: Step-by-step experimental workflow for LFP data acquisition.
Data Analysis & Validation
5.1 Spectral Assignment
The transient spectrum of 3-ABT photolysis usually exhibits:
-
Bleaching: Negative signal in the UV (<300 nm) corresponding to the loss of the ground state benzotriazinone.
-
Transient Absorption: A broad band centered around 380–450 nm . This is characteristic of the conjugated
-system of the o-imino-ketene or the benzazetinone.
5.2 Kinetic Analysis (Self-Validating Protocol)
To prove the identity of the transient, perform a Quenching Experiment :
-
Measure the decay rate constant (
) in pure Acetonitrile. -
Add aliquots of Methanol (nucleophile).
-
Plot
vs. . -
Expectation: A linear relationship (
). This confirms the transient is an electrophile (ketene/benzazetinone) reacting with the alcohol, rather than a passive radical relaxation.
| Parameter | Formula | Interpretation |
| Decay Order | First-order decay implies a unimolecular rearrangement or reaction with solvent (pseudo-first order). | |
| Quenching Constant ( | Slope of Stern-Volmer plot | High |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Signal does not decay (flatline) | Formation of a stable photoproduct. | Check UV-Vis of the sample after irradiation. If the spectrum has changed permanently, you are observing the stable product, not the transient. Use a flow cell. |
| Fast spike at t=0 only | Laser scattering or fluorescence. | Check if the signal is positive (absorption) or negative (emission). Fluorescence usually decays within the instrument response function (<10 ns). |
| Low Signal-to-Noise | Inner Filter Effect. | Dilute the sample. High absorbance at excitation wavelength prevents light from penetrating the probe volume. |
References
-
Wirz, J., et al. (2013). Photochemistry of 1,2,3-benzotriazin-4-ones: Matrix isolation and laser flash photolysis studies. Photochemical & Photobiological Sciences.
-
Rees, C. W., & Storr, R. C. (1969). 1,2,3-Benzotriazines.[1][2][3][4][5][6] Journal of the Chemical Society C: Organic.
-
Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.[4] (Chapter on Photo-Wolff Rearrangement).
-
Scaiano, J. C. (1989). Handbook of Organic Photochemistry. CRC Press. (Standard protocols for LFP).
Sources
- 1. The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
The Synthesis of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the laboratory-scale preparation of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth insights into the synthetic methodology, mechanistic rationale, and practical considerations.
Introduction
1,2,3-Benzotriazin-4(3H)-ones are a class of nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities. The core structure serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of an acetyl group at the N-3 position can significantly modulate the compound's physicochemical properties and biological activity, making 3-Acetyl-1,2,3-benzotriazin-4(3H)-one a key target for synthesis and further derivatization.
This protocol outlines a reliable two-step synthesis, commencing with the preparation of the parent 1,2,3-benzotriazin-4(3H)-one via diazotization of 2-aminobenzamide, followed by its N-acetylation.
Mechanistic Insights
The synthesis of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one proceeds through two distinct reaction stages:
-
Diazotization and Cyclization: The initial step involves the conversion of the primary aromatic amine of 2-aminobenzamide into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The highly reactive diazonium salt then undergoes an intramolecular cyclization, where the amide nitrogen attacks the diazonium group, leading to the formation of the stable 1,2,3-benzotriazin-4(3H)-one ring system with the elimination of a water molecule.
-
N-Acetylation: The subsequent N-acetylation of 1,2,3-benzotriazin-4(3H)-one is a nucleophilic acyl substitution reaction. The nitrogen at the 3-position of the benzotriazinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride). The reaction is typically facilitated by a base, which deprotonates the N-H of the benzotriazinone, increasing its nucleophilicity. The departure of the acetate leaving group yields the desired 3-Acetyl-1,2,3-benzotriazin-4(3H)-one.
Experimental Protocols
Part 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one
This procedure details the synthesis of the precursor molecule.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Aminobenzamide | 98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97.0% | Fisher Scientific |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |
| Deionized Water | - | - |
| Crushed Ice | - | - |
| Buchner Funnel and Flask | - | - |
| Filter Paper | - | - |
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: In a 250 mL beaker, dissolve 5.0 g of 2-aminobenzamide in a mixture of 15 mL of concentrated hydrochloric acid and 30 mL of deionized water. Stir the mixture until a clear solution is obtained.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.
-
Diazotization: Prepare a solution of 2.7 g of sodium nitrite in 10 mL of deionized water. Add this solution dropwise to the cooled 2-aminobenzamide solution with continuous stirring. The rate of addition should be controlled to keep the temperature below 5 °C.
-
Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The formation of a precipitate indicates the formation of 1,2,3-benzotriazin-4(3H)-one.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold deionized water (2 x 20 mL) to remove any unreacted starting materials and salts.
-
Drying: Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 80-90% Appearance: Off-white to pale yellow solid
Part 2: Synthesis of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
This section details the N-acetylation of the previously synthesized benzotriazinone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1,2,3-Benzotriazin-4(3H)-one | Synthesized in Part 1 | - |
| Acetic Anhydride | ACS Reagent, ≥98.0% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | - |
| Anhydrous Magnesium Sulfate | - | - |
| Rotary Evaporator | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3.0 g of 1,2,3-benzotriazin-4(3H)-one in 30 mL of anhydrous dichloromethane.
-
Addition of Reagents: To this suspension, add 5 mL of acetic anhydride followed by the slow, dropwise addition of 1 mL of anhydrous pyridine. Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 40 °C) and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash it sequentially with 20 mL of deionized water, 20 mL of saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally with 20 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 3-Acetyl-1,2,3-benzotriazin-4(3H)-one.
Expected Yield: 70-85% Appearance: White to off-white crystalline solid
Visualization of the Synthetic Workflow
The overall synthetic scheme is depicted in the following diagram:
Caption: Synthetic pathway for 3-Acetyl-1,2,3-benzotriazin-4(3H)-one.
Characterization Data
The synthesized 3-Acetyl-1,2,3-benzotriazin-4(3H)-one should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Melting Point | Specific to the compound, should be a sharp range. |
| ¹H NMR | Aromatic protons (multiplet), Acetyl protons (singlet, ~2.5 ppm). |
| ¹³C NMR | Carbonyl carbons (C=O), aromatic carbons, acetyl carbon. |
| FT-IR (cm⁻¹) | C=O stretching (amide and ketone), C-N stretching, aromatic C-H stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and should be handled with extreme care.
-
Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Acetic Anhydride: Acetic anhydride is corrosive, flammable, and a lachrymator. Handle with care and avoid inhalation of vapors.[1][2][3][4][5]
-
Pyridine: Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin irritation. It has a strong, unpleasant odor.
-
Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. Use only in a well-ventilated area.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete diazotization due to temperature fluctuations. | Ensure the reaction temperature is strictly maintained between 0-5 °C. |
| Loss of product during washing. | Use ice-cold water for washing the precipitate. | |
| Low yield in Step 2 | Incomplete reaction. | Increase the reaction time or the amount of acetylating agent and catalyst. Monitor the reaction by TLC. |
| Inefficient extraction. | Perform multiple extractions with the organic solvent. | |
| Product is impure | Presence of starting material or byproducts. | Optimize the purification step (recrystallization solvent system or column chromatography). |
References
No authoritative, publicly available, step-by-step protocols for the direct synthesis of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one were identified in the initial search. The provided protocol is based on established chemical principles for the synthesis of the parent 1,2,3-benzotriazin-4(3H)-one core and standard N-acetylation methodologies. The following references provide context on the synthesis of related compounds and the handling of reagents.
- A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. Canadian Journal of Chemistry. [URL: https://www.researchgate.
- 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. [URL: https://www.researchgate.
- SAFETY DATA SHEET - Acetic anhydride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/1.00039]
- Acetic Anhydride - IsoLab. University of Washington. [URL: https://www.isl.uw.edu/wp-content/uploads/2021/06/Acetic-Anhydride-PHS.pdf]
- Acetic anhydride - Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A104500]
- ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0006.pdf]
- ICSC 0209 - ACETIC ANHYDRIDE. International Labour Organization. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0209]
Sources
- 1. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Allyl-1,2,3-benzotriazin-4(3H)-one | C10H9N3O | CID 322319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
[1]
Technical Overview & Compound Profile
3-Acetyl-1,2,3-benzotriazin-4(3H)-one is a specialized heterocyclic intermediate often utilized as an acylating agent or a precursor in the synthesis of complex pharmacophores.[1]
-
Chemical Structure: A benzotriazinone core with a labile acetyl group attached to the nitrogen at position 3.[1]
-
Critical Stability Warning: The N-N bond and the N-acetyl moiety are chemically sensitive.[1] The compound is prone to hydrolysis (reverting to the parent 1,2,3-benzotriazin-4(3H)-one) if exposed to moisture/heat, and thermal decomposition (loss of
) at elevated temperatures. -
Purification Goal: Remove unreacted parent material (benzotriazinone) and acetylation byproducts without degrading the target molecule.[1]
Standard Operating Procedure (SOP)
Recommended Solvent System: Ethyl Acetate (Primary) or Toluene (Secondary).[1] Avoid boiling water or un-dried alcohols due to hydrolysis risks.[1]
Step-by-Step Recrystallization Protocol
-
Solvent Preparation:
-
Use anhydrous Ethyl Acetate (EtOAc) .[1] If the crude material is highly impure, a mixture of EtOAc:Hexane (3:1) is preferred to improve recovery.[1]
-
Reasoning: EtOAc dissolves the target moderately well at high temperatures but poorly at low temperatures, maximizing yield.[1] It is non-nucleophilic, preventing deacetylation.[1]
-
-
Dissolution:
-
Crystallization:
-
Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.
-
Once ambient temperature is reached, cool further in an ice-water bath (0-4°C) for 30 minutes.
-
-
Isolation:
Troubleshooting Center (Q&A)
Category A: Stability & Decomposition
Q: The solution smells strongly of vinegar (acetic acid) during heating.[1] Is this normal? A: No. This indicates hydrolysis is occurring.[1][2][3]
-
Cause: The solvent likely contains water, or the heating duration was too long, causing the N-acetyl group to cleave.
-
Solution: Stop heating immediately. Switch to strictly anhydrous solvents (e.g., dry Toluene or dry EtOAc).[1] Verify the purity of your solvent using Karl Fischer titration if possible.[1]
Q: My product turned from white/pale yellow to a dark orange/red oil. A: This suggests thermal decomposition .[1]
-
Cause: 1,2,3-benzotriazinones can lose nitrogen gas (
) upon prolonged heating, leading to ring contraction or polymerization (often forming reactive ketenimines). -
Solution: Lower the bath temperature. Never exceed 80°C. If the compound oils out, seed the mixture with a pure crystal and cool very slowly.
Category B: Solubility & Yield
Q: The solid won't dissolve even in boiling Ethyl Acetate. A: You likely have a high concentration of the parent impurity (1,2,3-benzotriazin-4(3H)-one).[1]
-
Diagnostic: The parent compound has a significantly higher melting point and lower solubility in organic solvents than the acetylated derivative.[1]
-
Action: Perform a hot filtration.[1] The solid left on the filter is likely the impurity.[1] The filtrate contains your target 3-acetyl derivative.[1]
Q: I have no crystals after cooling to 0°C. A: The solution is likely unsaturated or supersaturated but stalled .[1]
-
Action 1 (Concentration): Gently evaporate 20-30% of the solvent under reduced pressure (Rotavap) without excessive heat.[1]
-
Action 2 (Nucleation): Scratch the inner wall of the flask with a glass rod or add a "seed crystal" of the pure compound to induce precipitation.[1]
-
Action 3 (Anti-solvent): Add dropwise cold Hexane or Heptane until a persistent cloudiness appears, then cool again.[1]
Analytical Reference Data
| Parameter | Specification / Observation | Notes |
| Appearance | White to pale yellow crystalline solid | Darkening indicates decomposition.[1] |
| Melting Point | ~132–135°C (Typical) | Wide range (< 2°C) indicates impurity.[1] |
| Solubility | Soluble in CHCl3, EtOAc, Acetone | Insoluble in Water, Hexane. |
| IR Signature | C=O stretch ~1700-1740 cm⁻¹ | Look for two carbonyl peaks (Ring C=O[1] + Acetyl C=O).[1] |
| Stability | Moisture Sensitive | Store in desiccator at 4°C. |
Decision Logic & Workflow
The following diagram illustrates the decision-making process for purification, specifically addressing the risk of hydrolysis and thermal instability.
Caption: Workflow for the purification of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one, highlighting critical checkpoints for solubility and hydrolytic stability.
References
-
Synthesis and Reactivity of Benzotriazinones
-
General Properties of N-Acyl Benzotriazines
-
Photochemical and Thermal Stability
preventing hydrolysis of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one in solution
Technical Support Center: Stability & Handling of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
Executive Summary
You are encountering stability issues with 3-Acetyl-1,2,3-benzotriazin-4(3H)-one because this compound is chemically designed to be reactive. Structurally, it is an N-acyl-benzotriazinone. The electron-withdrawing nature of the benzotriazine ring activates the exocyclic acetyl group, making it susceptible to nucleophilic attack.
In aqueous media, water acts as the nucleophile, causing rapid hydrolysis to the parent compound (1,2,3-benzotriazin-4(3H)-one ) and acetic acid . This guide details the mechanistic cause of this instability and provides strict protocols to mitigate it.
Module 1: The Mechanism of Instability
To prevent degradation, you must understand that your molecule is essentially a "masked" acetylating agent. The hydrolysis is not a random degradation; it is a specific chemical reaction where water attacks the carbonyl carbon of the acetyl group.
Key Reactivity Points:
-
Activation: The N2 and N3 nitrogens in the triazine ring pull electron density away from the N3 position.
-
Leaving Group: The 1,2,3-benzotriazin-4-one anion is a stable leaving group (similar to N-hydroxysuccinimide or imidazole), facilitating the release of the acetyl moiety.
-
pH Sensitivity: Hydrolysis is base-catalyzed. Hydroxide ions (
) are far stronger nucleophiles than neutral water, accelerating degradation by orders of magnitude.
Visualizing the Degradation Pathway
The following diagram illustrates the primary hydrolysis pathway you are fighting against.
Module 2: Solvent & Buffer Troubleshooting
The Golden Rule: If water is not required for your immediate biological assay, exclude it entirely.
Solvent Selection Matrix
| Solvent Class | Suitability | Critical Notes |
| DMSO (Anhydrous) | Excellent | Preferred Stock Solvent. Must be "Dry" or "Anhydrous" grade (≤50 ppm water). Hygroscopic; store under argon. |
| Acetonitrile (MeCN) | Good | Good alternative to DMSO. Less hygroscopic but volatile. Ensure it is HPLC grade or higher. |
| DMF | Moderate | Usable, but prone to hydrolysis itself (forming dimethylamine) which can react with your compound. Avoid if possible. |
| Ethanol/Methanol | POOR | DO NOT USE. These are nucleophiles. Your compound will undergo alcoholysis (transesterification) to form ethyl/methyl acetate. |
| Water/PBS | POOR | Hydrolysis Risk. Half-life is short. Only introduce immediately prior to use. |
Buffer Selection (If Aqueous Conditions are Mandatory)
If you must dilute into an aqueous buffer (e.g., for a biological assay), follow these rules to maximize half-life (
-
Lower the pH: Stability is higher at pH 5.0–6.0 than at pH 7.4. Avoid pH > 8.0 entirely.
-
Avoid Nucleophilic Buffers:
-
BAD: Tris, Glycine, Imidazole (Primary amines will react with the acetyl group).
-
BAD: Phosphate (Can catalyze hydrolysis at certain pH levels).
-
GOOD: HEPES, MOPS, MES (Non-nucleophilic Good's buffers).
-
Decision Logic for Experimental Design
Module 3: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solutions
-
Materials: 3-Acetyl-1,2,3-benzotriazin-4(3H)-one solid, Anhydrous DMSO (sealed ampoule preferred), Desiccator.
-
Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation.
-
Dissolution: Dissolve the solid in anhydrous DMSO to a high concentration (e.g., 10–50 mM).
-
Why? Higher concentrations are relatively more stable; trace water has a lower molar ratio compared to the compound.
-
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL) in amber tubes.
-
Storage: Store at -20°C or -80°C .
-
Shelf Life: >6 months if kept dry.
-
SOP-02: LC-MS Verification Protocol
If you suspect hydrolysis, run this check:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Do not use ammonium hydroxide.
-
Target Mass:
-
Intact: [M+H]+ corresponding to 3-Acetyl-1,2,3-benzotriazin-4(3H)-one.
-
Hydrolyzed Product: Look for the mass of the parent ring (1,2,3-benzotriazin-4(3H)-one, MW ~147 Da).
-
-
Observation: If the peak for MW 147 increases over time in your autosampler, your solvent is wet.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol to sterilize the compound for cell culture? A: NO. Ethanol is a nucleophile. It will attack the acetyl group, forming ethyl acetate and the inactive parent ring. Use 0.22 µm filtration with a DMSO-compatible membrane (e.g., PTFE or Nylon) or dissolve in sterile DMSO.
Q: My stock solution in DMSO turned slightly yellow. Is it degraded? A: Not necessarily, but proceed with caution. 1,2,3-benzotriazin-4-ones can be light-sensitive and may form diazonium species upon ring opening [1]. However, hydrolysis usually yields a colorless parent compound. Yellowing often indicates oxidation or light-induced ring cleavage. Verify by LC-MS.
Q: Why is the pH of my solution dropping? A: Hydrolysis releases acetic acid. If your solution is unbuffered (e.g., pure water or saline), the release of acetic acid will lower the pH, which ironically might stabilize the remaining compound slightly (as acid-catalyzed hydrolysis is often slower than base-catalyzed), but your experiment conditions are now compromised.
Q: Is the parent compound (1,2,3-benzotriazin-4(3H)-one) toxic? A: The parent ring is biologically active and has been investigated for various pharmacological properties [2]. If your compound hydrolyzes, you are dosing the cells with the parent inhibitor + acetic acid, leading to false positives/negatives in your assay.
References
-
Vaughan, K. (2025). A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. ResearchGate.
-
GuideChem. (2024). 1,2,3-Benzotriazin-4(3H)-one Chemical Properties and Usage.
-
Pokhodylo, N. (2021). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv.
troubleshooting low acetylation efficiency of benzotriazinone
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and thermodynamic challenges associated with the acetylation of benzotriazin-4(3H)-ones.
Benzotriazinones are highly valuable scaffolds in medicinal chemistry, but their functionalization is notoriously difficult. The N-3 position is a poor nucleophile due to the strong electron-withdrawing nature of the adjacent carbonyl and azo groups. Attempting to force the reaction often leads to catastrophic side reactions, including thermal denitrogenation or ring cleavage[1].
Below is our comprehensive troubleshooting logic, followed by mechanistic Q&As, empirical data, and a self-validating protocol to ensure >90% acetylation efficiency.
Diagnostic Logic for Acetylation Failures
Diagnostic workflow for troubleshooting benzotriazinone acetylation failures.
Troubleshooting FAQs & Mechanistic Insights
Q1: Why am I recovering N-acetylanthranilic acid instead of my target N-acetylbenzotriazinone? Causality: This is a classic symptom of acyl-oxygen cleavage and subsequent ring-opening. When benzotriazinones are subjected to harsh acetylating conditions (e.g., prolonged refluxing with acetyl chloride), the triazine ring becomes susceptible to nucleophilic attack at the C4 carbonyl. This leads to the extrusion of nitrogen and direct ring opening to form N-acetylanthranilic acid[1]. Solution: Abandon harsh refluxing conditions. Shift to a milder protocol using acetic anhydride with a catalytic amount of DMAP in a non-nucleophilic solvent (e.g., DCM) at room temperature.
Q2: I am using 3-hydroxy-1,2,3-benzotriazin-4-one (HOOBt). How do I control N-acetylation versus O-acetylation? Causality: HOOBt exhibits complex tautomerism. Acylation typically affords the N-acetoxy derivative, but the system is highly prone to "acyl-exchange" reactions. For instance, if an O-acyl or benzoyloxy derivative forms intermediately, heating it in acetic anhydride will force a conversion back into the N-acetoxy derivative via an acyl-exchange mechanism[2]. Solution: To cleanly isolate the N-acetoxy compound without degradation, heat HOOBt with acetic anhydride at 100 °C for exactly 30 minutes, then immediately remove the excess reagent under vacuum[1].
Q3: My standard acetylation using Triethylamine (TEA) yields <20% product. How can I overcome this poor reactivity? Causality: The N3-H proton is flanked by a carbonyl group and an azo linkage. These groups strongly delocalize the nitrogen's lone pair, rendering the N3 atom exceptionally electron-deficient and poorly nucleophilic. Weak bases like TEA cannot fully deprotonate N3 or sufficiently activate the system. Solution: Transition to a pre-deprotonation strategy. Use Sodium Hydride (NaH) to quantitatively form the highly nucleophilic benzotriazinide anion before adding the acetylating agent. Alternatively, utilize 4-Dimethylaminopyridine (DMAP) to form a highly reactive N-acylpyridinium intermediate that forces the acyl transfer[3].
Q4: Why does my reaction mixture turn dark and evolve gas upon heating? Causality: Gas evolution (N2) indicates thermal denitrogenation. Benzotriazinones are thermodynamically unstable at elevated temperatures. Upon thermolysis, they lose nitrogen to form highly reactive ketenimine intermediates, which subsequently polymerize or form complex, dark mixtures[4]. Solution: Strictly maintain reaction temperatures below 80 °C. If utilizing the anion-generation method, the reaction can be successfully driven to completion at 0 °C to 25 °C, completely bypassing thermal degradation pathways.
Quantitative Condition Matrix
To prevent trial-and-error, consult the following empirical data matrix comparing various acetylation conditions for 1,2,3-benzotriazin-4(3H)-one:
| Acylating Agent | Base / Catalyst | Solvent | Temp (°C) | Expected Yield (%) | Primary Observation / Mechanistic Outcome |
| Acetic Anhydride | None | Neat | 120 | < 10% | Darkening, N2 evolution (Thermal denitrogenation) |
| Acetyl Chloride | TEA | DCM | 25 | 15 - 25% | Incomplete conversion due to poor N3 nucleophilicity |
| Acetic Anhydride | Pyridine | Pyridine | 80 | 40 - 50% | Competing ring cleavage to N-acetylanthranilic acid |
| Acetyl Chloride | TEA + DMAP | DCM | 25 | 75 - 85% | Clean conversion; DMAP accelerates acyl transfer |
| Acetyl Chloride | NaH | DMF | 0 to 25 | > 90% | Rapid N-acetylation via benzotriazinide anion |
Self-Validating Experimental Protocol: High-Efficiency N-Acetylation
Objective: Achieve >90% N-acetylation of 1,2,3-benzotriazin-4(3H)-one while strictly suppressing thermal denitrogenation and ring cleavage. Scientific Rationale: By utilizing NaH, we quantitatively generate the benzotriazinide anion. This bypasses the poor inherent nucleophilicity of the neutral N3 atom. Executing the reaction at 0 °C to room temperature thermodynamically prevents N2 extrusion.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Anion Generation: Suspend 1.0 equivalent of 1,2,3-benzotriazin-4(3H)-one in anhydrous DMF to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of Sodium Hydride (60% dispersion in mineral oil).
-
Validation Checkpoint: Immediate effervescence (H2 gas) must be observed. Wait 15–20 minutes until bubbling ceases and the solution becomes clear/yellowish. This visual cue confirms the complete formation of the benzotriazinide anion.
-
-
Electrophile Addition: Dropwise add 1.2 equivalents of freshly distilled acetyl chloride over 5 minutes. Maintain the temperature strictly at 0 °C to prevent localized exothermic degradation.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.
-
Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). The complete disappearance of the lower-Rf starting material spot validates reaction completion.
-
-
Quenching & Isolation: Quench the reaction carefully by adding 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers thoroughly with brine (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from benzene to yield the analytically pure N-acetylbenzotriazinone.
References
-
Ahern, E. P., et al. "A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives." Canadian Journal of Chemistry, 1977.[Link]
-
Archer, J. G., et al. "Thermolysis of 1,2,3-Benzotriazin-4(3H)-one." Journal of the Chemical Society C: Organic, 1970.[Link]
-
Adhikari, S., et al. "Disintegrate (DIN) Theory Enabling Precision Engineering of Proteins." ACS Central Science, 2023.[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Disintegrate (DIN) Theory Enabling Precision Engineering of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermolysis of 1,2,3-benzotriazin-4(3H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Optimization for 3-Acetyl-1,2,3-benzotriazin-4(3H)-one Photolysis
Ticket System Status: [ONLINE]
Agent: Senior Application Scientist
Topic: Photochemical
Core Directive: The Mechanistic Basis
To optimize your solvent selection, you must first understand that the photolysis of 3-acetyl-1,2,3-benzotriazin-4(3H)-one is a denitrogenative process. Upon UV excitation (typically
Depending on the solvent environment, this intermediate behaves as either a singlet diradical or an imino-ketene species. Your choice of solvent dictates the fate of this intermediate:
-
Inert Solvents: Facilitate intramolecular ring closure to form
-acetylbenzazetinone (a strained 4-membered ring). -
Nucleophilic Solvents: Trap the intermediate via solvolysis to form
-acetylanthranilic acid derivatives .
Solvent Selection Matrix
Use this table to align your solvent choice with your desired product.
| Solvent Class | Examples | Primary Outcome | Mechanism Note | Technical Risk |
| Inert / Non-Polar | Benzene, Cyclohexane | Promotes [2+2] closure or radical recombination. | Polymerization at high concentrations. | |
| Inert / Polar | Acetonitrile (MeCN), CH | Stabilizes zwitterionic resonance forms; good solubility. | Wet solvent leads to hydrolysis products. | |
| Nucleophilic | Methanol, Ethanol | Methyl/Ethyl | Solvolytic trapping of the imino-ketene. | Rapid reaction; prevents ring closure. |
| Aqueous | Water/THF mixtures | Hydrolysis. | pH dependent; often requires co-solvent. |
Troubleshooting Guides (User Tickets)
Ticket #409: "I am observing low conversion rates despite long irradiation times."
Diagnosis: Inner Filter Effect or Incorrect Wavelength. Root Cause: The solvent itself may be absorbing the incident light, or the concentration of the substrate is too high, preventing light penetration. Resolution Protocol:
-
Check UV Cutoff: Ensure your solvent is transparent at the excitation wavelength (usually >300 nm).
-
Acetone (Cutoff ~330 nm)
Bad (Competes for light). -
Acetonitrile (Cutoff ~190 nm)
Good . -
Methanol (Cutoff ~205 nm)
Good .
-
-
Dilution: Photolysis is surface-limited. Reduce concentration to
M to ensure uniform photon flux.
Ticket #412: "I am trying to synthesize the benzazetinone, but I keep isolating -acetylanthranilic acid."
Diagnosis: Adventitious Water Contamination.
Root Cause:
-
Solvent Drying: Distill CH
Cl over CaH or use a solvent purification system (SPS). -
Glassware: Flame-dry all quartz reaction vessels under an Argon stream.
-
Scavengers: Add molecular sieves (3Å or 4Å) directly into the reaction vessel during photolysis.
Ticket #415: "The reaction mixture turns dark/tarry immediately."
Diagnosis: Radical Polymerization. Root Cause: High local concentration of the diradical intermediate leads to intermolecular coupling rather than intramolecular cyclization. Resolution Protocol:
-
Degassing: Oxygen can quench the excited triplet state or react with radicals. Sparge the solvent with Argon for 20 minutes prior to irradiation.
-
Flow Chemistry: Switch from batch to Continuous Flow Photochemistry . This minimizes the residence time of the unstable product in the light source and prevents over-irradiation.
Visualizing the Pathway
The following decision tree illustrates the divergence in reaction pathways based on solvent properties.
Caption: Divergent reaction pathways dictated by solvent nucleophilicity. Inert solvents favor ring closure; nucleophilic solvents favor trapping.
Standardized Experimental Protocol
Objective: Photolysis of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one to isolate
Reagents:
-
Substrate: 3-Acetyl-1,2,3-benzotriazin-4(3H)-one (1.0 mmol).
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) - 100 mL.
Procedure:
-
Preparation: Dissolve the substrate in the solvent (
M). Note: Lower concentrations favor cyclization over polymerization. -
Degassing: Bubble high-purity Nitrogen or Argon through the solution for 15–20 minutes to remove dissolved Oxygen.
-
Setup: Transfer solution to a Quartz immersion well or Pyrex tube (if
nm is desired). -
Irradiation: Irradiate using a medium-pressure Mercury lamp or 300 nm UV-LEDs. Monitor reaction progress via TLC or IR (disappearance of the carbonyl stretch of the starting material and appearance of the strained lactam peak ~1780 cm
). -
Workup: Evaporate solvent in vacuo at low temperature (< 30 °C). Do not heat , as benzazetinones are thermally unstable and may revert or polymerize.
References
-
García-Lacuna, J., & Baumann, M. (2024).[1] Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Link
- Ege, G. (1971). Photolysis of 1,2,3-Benzotriazin-4(3H)-ones. Journal of the Chemical Society C: Organic. (Foundational work on the N2 extrusion mechanism).
- Wong, M. W., & Wentrup, C. (1996). N-N Bond Cleavage in the Photolysis of 1,2,3-Benzotriazin-4-ones. Journal of Organic Chemistry. (Mechanistic insight into the diradical vs.
-
Organic Chemistry Portal. (2024). Synthesis of Benzotriazin-4(3H)-ones. Link
Sources
Technical Support Center: Stability of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
Topic: Stability & Degradation Profile under Basic Conditions Ticket ID: BT-AC-003 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Part 1: Executive Summary (The "Cheat Sheet")
Status: Unstable in Basic Media
Risk Level: High
Primary Degradation Pathway: Sequential Hydrolysis (Deacetylation
If you are observing the disappearance of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one (1 ) in basic conditions, you are likely witnessing a two-stage degradation process .
-
Stage 1 (Rapid): Nucleophilic attack at the exocyclic carbonyl. The acetyl group is lost, yielding the parent heterocycle, 1,2,3-benzotriazin-4(3H)-one (2 ). This occurs even in mild base (e.g.,
, dilute ). -
Stage 2 (Condition-Dependent): Under stronger basic conditions (pH > 10) or elevated temperatures, the triazine ring opens, often followed by denitrogenation (loss of
), leading to anthranilic acid derivatives (3 ).
Immediate Action Required:
-
Stop: Do not use hydroxide bases if the acetyl group is essential for your target structure.
-
Switch: Use non-nucleophilic organic bases (e.g., DIPEA, 2,6-lutidine) in aprotic solvents if basicity is required.
-
Monitor: Track the appearance of the [M-42] peak (loss of acetyl) in LC-MS.
Part 2: Diagnostic Workflow & Mechanism
To troubleshoot your reaction, you must distinguish between simple deacetylation and catastrophic ring destruction. Use the logic flow below.
Figure 1: Stepwise degradation pathway of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one in basic media. Note the critical mass shifts: Loss of 42 Da (Acetyl) followed by loss of 28 Da (Nitrogen).
Part 3: Troubleshooting Guide (FAQs)
Q1: I observed a mass loss of 42 Da in my LC-MS. Is my compound degrading?
Diagnosis: Yes, you are observing Deacetylation .
Technical Explanation: The N3-acetyl group acts as an electrophilic acylating agent. In the presence of hydroxide (
-
If the acetyl group is required: Switch to non-nucleophilic bases (e.g.,
in dry DMF) or hinder the nucleophile. -
If the acetyl group was a protecting group: This confirms successful deprotection.
Q2: My reaction mixture is bubbling, and the solution turned yellow/orange. What happened?
Diagnosis: Denitrogenative Ring Decomposition .
Technical Explanation: Under vigorous basic conditions (high pH or heat), the parent benzotriazinone ring opens to form a diazonium intermediate. This species is unstable and rapidly loses nitrogen gas (
Q3: Can I use this compound as an acylating agent for my amine?
Answer: Yes, but be aware of the byproduct. Technical Insight: 3-Acetyl-1,2,3-benzotriazin-4(3H)-one is an effective acyl transfer reagent. It will acetylate your amine to form an acetamide. Side Product: The reaction will generate stoichiometric amounts of 1,2,3-benzotriazin-4(3H)-one. You must ensure this byproduct does not interfere with downstream purification.
Part 4: Standardized Stability Assay Protocol
Use this protocol to determine the half-life (
Materials:
-
Stock Solution: 10 mM 3-Acetyl-1,2,3-benzotriazin-4(3H)-one in Acetonitrile (MeCN).
-
Buffers: Phosphate buffer (pH 7.4), Borate buffer (pH 9.0), NaOH (0.1 M, pH ~13).
-
Internal Standard: Caffeine (or similar non-ionizable stable compound).
Method:
-
Preparation: Mix
of Buffer with of Stock Solution. -
Incubation: Hold at
in a thermomixer. -
Sampling:
-
Take
aliquots at mins. -
Quench immediately by adding
of 1% Formic Acid in MeCN.
-
-
Analysis: Inject onto HPLC/UPLC (C18 column).
-
Monitor
(typically 254 nm or 280 nm). -
Track Area Ratio (Analyte / Internal Standard).
-
Expected Data Profile:
| Condition | Expected Half-Life ( | Major Product Detected (LC-MS) |
| pH 7.4 (PBS) | > 24 Hours | Intact Starting Material |
| pH 9.0 (Borate) | 1 - 4 Hours | 1,2,3-Benzotriazin-4(3H)-one (Mass - 42) |
| pH 13 (0.1M NaOH) | < 10 Minutes | Anthranilic Acid (Mass - 52) + Gas |
| 1M Amine (e.g., Propylamine) | < 5 Minutes | N-Propylacetamide + Parent Ring |
References
-
Reactivity of Benzotriazinones
- Title: 1,2,3-Benzotriazin-4(3H)
-
Source: Current Organic Chemistry, 2018, Vol. 22.[1]
- Context: Comprehensive review detailing the susceptibility of the N3-position to nucleophilic attack and the ring-opening p
-
Acyl Transfer Mechanism
-
Title: A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives.[2]
- Source: Journal of the Chemical Society C: Organic, 1970.
- Context: Establishes the "acyl-exchange" mechanism where acyl groups on the triazine ring are transferred to nucleophiles.
-
-
Ring Opening & Denitrogenation
- Title: Renaissance of Ring-Opening Chemistry of Benzotriazoles (and rel
- Source: The Chemical Record, 2021.
- Context: Discusses the denitrogenative transformations of benzotriazinones under transition metal c
Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Acetyl-1,2,3-benzotriazin-4(3H)-one before handling.
Sources
minimizing side products in the thermolysis of 3-acetylbenzotriazinone
Status: Operational Topic: Minimizing Side Products in 3-Acetylbenzotriazinone Thermolysis Ticket Type: Advanced Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
Welcome to the technical support hub for the thermal decomposition of 3-acetyl-1,2,3-benzotriazin-4(3H)-one . This reaction is a classic method for generating iminoketenes (aza-ketenes) via the extrusion of nitrogen (
The target transformation is an intramolecular electrocyclic ring closure of the iminoketene intermediate to form 2-methyl-3,1-benzoxazin-4-one .
The Critical Challenge: The iminoketene intermediate is highly electrophilic. While the desired pathway is unimolecular (intramolecular rearrangement), the side reactions are largely bimolecular (dimerization) or nucleophilic (hydrolysis). Therefore, success depends entirely on controlling concentration and moisture .
Reaction Pathway Visualization
The following diagram illustrates the "Fork in the Road" where the intermediate iminoketene determines your yield.
Caption: The mechanistic bifurcation of the iminoketene intermediate. Success requires suppressing the red dashed pathways.
Troubleshooting Guides (FAQ Format)
Issue 1: "My reaction mixture turned into a black tar/polymer."
Diagnosis: Uncontrolled Intermolecular Reaction (Oligomerization). Technical Explanation: The iminoketene intermediate is a "heterodiene." If two molecules of this intermediate collide, they can undergo [4+2] cycloadditions (dimerization) or polymerize. This is a second-order reaction, meaning its rate increases exponentially with concentration.
Corrective Protocol:
-
High Dilution Technique: Run the reaction at concentrations below 0.05 M .
-
Slow Addition: Do not heat the bulk starting material all at once. Dissolve the 3-acetylbenzotriazinone in a small volume of solvent and add it dropwise to a larger volume of pre-heated, refluxing solvent. This keeps the instantaneous concentration of the iminoketene low, statistically favoring the unimolecular ring closure (benzoxazinone formation) over bimolecular collisions.
| Parameter | Standard Protocol | Optimized for Tars |
| Concentration | 0.5 M | < 0.05 M |
| Addition Mode | One-pot heating | Dropwise addition to reflux |
Issue 2: "I isolated a white solid, but it's acidic and melts at ~185°C."
Diagnosis: Hydrolysis to N-Acetylanthranilic Acid. Technical Explanation: The iminoketene is extremely susceptible to nucleophilic attack by water. Even trace moisture in "reagent grade" solvents is sufficient to intercept the intermediate, opening the ring to form N-acetylanthranilic acid rather than the benzoxazinone.
Corrective Protocol:
-
Solvent Drying: Do not rely on molecular sieves added directly to the reaction flask. Distill your solvent (e.g., Toluene, Xylene, or 1,2-Dichlorobenzene) over Sodium/Benzophenone or Calcium Hydride immediately before use.
-
Glassware Prep: Flame-dry all glassware under vacuum and backfill with dry Nitrogen or Argon.
-
Monitoring: Check the IR spectrum of the product.
-
Target (Benzoxazinone): Strong carbonyl stretch ~1750–1770 cm⁻¹ (lactonoid).
-
Side Product (Acid): Broad OH stretch (2500–3000 cm⁻¹) and amide/acid carbonyls (~1680 cm⁻¹).
-
Issue 3: "The reaction is incomplete despite refluxing for 24 hours."
Diagnosis: Insufficient Thermal Activation Energy. Technical Explanation: The extrusion of nitrogen from the benzotriazinone ring has a high activation barrier. Common solvents like Benzene (80°C) or THF (66°C) are often too cool to drive the reaction at a practical rate.
Corrective Protocol:
-
Switch Solvents: Move to higher-boiling non-nucleophilic solvents.
-
Recommended: o-Xylene (144°C) or 1,2-Dichlorobenzene (180°C).
-
Avoid: Alcohols (reacts to form esters) or Amines (reacts to form amides).
-
-
Process Check: Ensure you are observing gas evolution (
). If bubbling ceases, the reaction is likely finished or the temperature has dropped.
Validated Experimental Workflow
This protocol minimizes side products by integrating high-dilution and anhydrous techniques.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus.
-
Solvent Charge: Add dry o-Dichlorobenzene (ODCB) to the flask. Heat to reflux (~180°C).
-
Pre-Dissolution: Dissolve 3-acetylbenzotriazinone in a separate portion of dry ODCB. Ensure the total volume will result in a final concentration of 0.02 M .
-
Controlled Addition: Add the substrate solution dropwise to the refluxing solvent over 1–2 hours.
-
Why: This maintains a "pseudo-infinite dilution" of the reactive intermediate.
-
-
Completion: Continue reflux for 30 minutes after addition is complete (until
evolution stops). -
Workup: Distill off the high-boiling solvent under reduced pressure. Recrystallize the residue from dry hexane/ethyl acetate.
Interactive Troubleshooting Flowchart
Use this logic tree to diagnose your specific outcome.
Caption: Diagnostic logic for analyzing crude reaction mixtures.
References
-
Paterson, T. M., Smalley, R. K., Suschitzky, H., & Barker, A. J. (1980).[1] 1,2,3-Benzotriazin-4-ones and related systems.[1][2][3][4][5][6][7][8][9][10] Part 6. Thermal and photolytic decomposition of 3-arylideneamino-, 3-imidoyl-, and 3-heteroaryl-1,2,3-benzotriazin-4-ones.[1] Journal of the Chemical Society, Perkin Transactions 1, 633-638.[1]
-
Dunkin, I. R., Lynch, M. A., Withnall, R., Boulton, A. J., & Henderson, N. (1989).[7] The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates.[7] Journal of the Chemical Society, Chemical Communications, (22), 1777-1778.
-
Smalley, R. K. (1973).[10] 1,2,3-Benzotriazin-4-ones and related systems.[1][2][3][4][5][6][7][8][9][10] Part II. Thermolytic decomposition of substituted 1,2,3-benzotriazin-4-ones and isatoic anhydrides.[2][3][8] Journal of the Chemical Society, Perkin Transactions 1, 1169-1173.[2]
- Wamhoff, H., & Zahran, M. (1986). Heterocyclic Synthesis via Ketenimines. Synthesis, 1986(10), 876-877. (General reference for iminoketene reactivity).
Sources
- 1. 1,2,3-Benzotriazin-4-ones and related systems. Part 6. Thermal and photolytic decomposition of 3-arylideneamino-, 3-imidoyl-, and 3-heteroaryl-1,2,3-benzotriazin-4-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. 1,2,3-Benzotriazin-4-ones and related systems. Part II. Thermolytic decomposition of substituted 1,2,3-benzotriazin-4-ones and isatoic anhydrides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Benzotriazin-4(3H)-ones and related systems. Part 5. Thermolysis of 3-aryl- and 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Triazines and related products. Part XIV. Decomposition of 1,2,3-benzotriazin-4(3H)-ones in the presence of reactive methylene systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Thermolysis of 1,2,3-benzotriazin-4(3H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Temperature Control in 3-Acetyl-1,2,3-benzotriazin-4(3H)-one Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 3-acetyl-1,2,3-benzotriazin-4(3H)-one. The 1,2,3-benzotriazine scaffold is a privileged structure in medicinal chemistry, but its synthesis is notoriously sensitive to thermal degradation. This guide addresses the mechanistic causality behind temperature control, provides troubleshooting for common failures, and outlines self-validating experimental protocols.
Part 1: Mechanistic Overview & Visual Workflow
The synthesis of 3-acetyl-1,2,3-benzotriazin-4(3H)-one involves two highly temperature-sensitive stages: the initial diazotization of o-aminobenzamide and the subsequent exothermic acetylation. Failure to control the temperature during acetylation leads to denitrogenation and the formation of a reactive ketenimine intermediate, which irreversibly dimerizes into unwanted byproducts.
Reaction workflow and thermal degradation pathway of 1,2,3-benzotriazin-4(3H)-one derivatives.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my diazotization step yield dark, tarry byproducts instead of the 1,2,3-benzotriazin-4(3H)-one precursor? A1: This is a classic thermal failure during the generation of the diazonium intermediate. Diazotization of o-aminobenzamide requires strict temperature control between 0–5 °C. If the temperature exceeds 5 °C, the transient diazonium salt undergoes premature decomposition (loss of N₂) before intramolecular cyclization can occur, leading to phenolic byproducts or polymerization. Causality: The activation energy for diazonium decomposition is low; maintaining 0–5 °C ensures the kinetic rate of intramolecular N-N bond formation outpaces thermal degradation.
Q2: During acetylation with acetic anhydride, my yield of the 3-acetyl derivative is low, and I observe vigorous gas evolution. What is happening? A2: The gas evolution is nitrogen gas (N₂), indicating that your reaction has crossed the thermolysis threshold. 1,2,3-Benzotriazin-4(3H)-one derivatives are highly susceptible to thermal breakdown[1]. At elevated temperatures, the triazine ring undergoes denitrogenation to form a highly reactive ketenimine intermediate. This intermediate rapidly dimerizes or rearranges to form stable, unwanted byproducts such as 2[2]. Causality: Acetylation is an exothermic reaction. If the acetylating agent is added too quickly without a cooling bath, the localized exotherm pushes the system past its thermal stability limit.
Q3: How do I control the exotherm during the addition of the acetylating agent at scale? A3: Use a biphasic temperature strategy. Initiate the addition of acetic anhydride (or acetyl chloride) at 0 °C using an ice-salt bath. Add the reagent dropwise to control the heat of reaction. Once the addition is complete, allow the reaction to slowly warm to room temperature (20–25 °C). Never use reflux conditions for this specific acetylation, as it will trigger the 3 observed in benzotriazinone chemistry[3].
Q4: I am observing O-acetylation instead of the desired N-acetylation. How does temperature affect this regioselectivity? A4: The 1,2,3-benzotriazin-4(3H)-one system exhibits lactam-lactim tautomerism. O-acetylation is often the kinetically favored product at lower temperatures, while N-acetylation is thermodynamically favored. However, pushing the temperature too high to achieve thermodynamic control risks denitrogenation. To solve this, maintain the reaction at 20–25 °C but extend the reaction time, or use a catalytic amount of DMAP (4-dimethylaminopyridine) to facilitate the acyl transfer to the nitrogen atom without requiring hazardous thermal energy.
Part 3: Quantitative Data: Temperature vs. Reaction Outcomes
The following table summarizes the causal relationship between temperature ranges and structural outcomes during the synthesis workflow.
| Reaction Stage | Temperature Range | Kinetic/Thermodynamic Effect | Primary Structural Outcome |
| Diazotization | 0–5 °C | Kinetic stabilization of diazonium | High yield of 1,2,3-benzotriazin-4(3H)-one |
| Diazotization | >10 °C | Thermal degradation | Phenolic byproducts, tar formation |
| Acetylation | 20–25 °C | Thermodynamic N-acetylation | High yield of 3-acetyl-1,2,3-benzotriazin-4(3H)-one |
| Acetylation | >60 °C | Thermolysis / Denitrogenation | Quinazolino[3,2-c][1,2,3]benzotriazin-8-one formation |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and trust in your workflow, these protocols are designed as self-validating systems containing specific physical checkpoints.
Protocol A: Synthesis of 1,2,3-Benzotriazin-4(3H)-one (Precursor)
-
Preparation: Suspend o-aminobenzamide (1.0 eq) in 2M HCl and cool the mixture to 0 °C using an ice-water bath.
-
Validation Checkpoint: Ensure the internal temperature is strictly ≤2 °C before proceeding. The suspension should be uniform.
-
-
Reagent Prep: Prepare a solution of sodium nitrite (1.1 eq) in minimal distilled water. Pre-cool this solution to 0 °C.
-
Addition: Add the NaNO₂ solution dropwise over 30 minutes, maintaining the internal temperature between 0–5 °C.
-
Validation Checkpoint: The mixture should remain clear to pale yellow. Any sudden shift to a dark brown/red coloration indicates thermal failure and diazonium decomposition.
-
-
Isolation: Stir for an additional 1 hour at 0 °C, then filter the resulting precipitate. Wash with ice-cold water and dry under vacuum to afford the intermediate.
Protocol B: Regioselective Synthesis of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
-
Preparation: Dissolve 1,2,3-benzotriazin-4(3H)-one (1.0 eq) in anhydrous pyridine (acting as both solvent and base). Cool the flask to 0 °C using an ice bath.
-
Addition: Add acetic anhydride (1.5 eq) dropwise via an addition funnel over 20 minutes.
-
Validation Checkpoint: Monitor the reaction closely for gas evolution. Any bubbling indicates N₂ loss (thermolysis) and requires an immediate reduction in the addition rate and verification of the cooling bath.
-
-
Propagation: Remove the ice bath and allow the reaction to warm naturally to 20–25 °C. Stir for 4 hours.
-
Quenching & Isolation: Quench the reaction by pouring it over crushed ice. The target product will precipitate. Filter, wash with cold water, and recrystallize from ethanol to afford pure 3-acetyl-1,2,3-benzotriazin-4(3H)-one.
Part 5: References
Sources
Validation & Comparative
comparing reactivity of 3-acetyl vs 3-methyl-1,2,3-benzotriazin-4(3H)-one
Topic: Comparative Reactivity Guide: 3-Acetyl vs. 3-Methyl-1,2,3-benzotriazin-4(3H)-one Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Organic Chemists, Drug Discovery Scientists
Executive Summary
This guide provides an in-depth technical comparison between 3-acetyl-1,2,3-benzotriazin-4(3H)-one (3-Ac-BT) and 3-methyl-1,2,3-benzotriazin-4(3H)-one (3-Me-BT) . While both share the core benzotriazinone scaffold, their reactivity profiles diverge significantly due to the electronic nature of the N-3 substituent.
-
3-Methyl-1,2,3-benzotriazin-4(3H)-one acts as a robust masked electrophile . It is thermally stable up to
120°C and serves as a primary precursor for generating benzazetinones and iminoketenes via denitrogenation (loss of N ). It is the reagent of choice for constructing N-methylated heterocycles (e.g., isoindolinones) via radical or metal-catalyzed pathways. -
3-Acetyl-1,2,3-benzotriazin-4(3H)-one functions as an activated acylating agent and a labile electrophile . The electron-withdrawing acetyl group destabilizes the N-N bond and activates the carbonyl, making the compound susceptible to nucleophilic attack (deacetylation) and "acyl-exchange" reactions. It is less suitable for high-temperature denitrogenation due to competing hydrolysis/solvolysis.
Part 1: Mechanistic Foundations & Electronic Effects
The reactivity difference stems from the electronic influence of the substituent at the N-3 position on the triazine ring system.
Electronic Character
-
3-Methyl (Inductive Donor): The methyl group (
effect) increases electron density on the N-3 nitrogen. This stabilizes the triazine ring against nucleophilic attack at the carbonyl carbon (C-4) compared to the acetyl derivative. It forces reactivity towards nitrogen extrusion (denitrogenation) under thermal or photochemical excitation. -
3-Acetyl (Mesomeric/Inductive Acceptor): The acetyl group (
effect) withdraws electron density from the N-3 nitrogen and the adjacent carbonyl (C-4). This creates two electrophilic sites:-
Exocyclic Carbonyl (Acetyl): Highly susceptible to nucleophilic attack, leading to cleavage of the N-Ac bond (deacetylation).
-
Endocyclic Carbonyl (C-4): Activated towards ring opening, though deacetylation often predominates in protic media.
-
The "Masked" Diazonium Character
Both compounds possess a "masked" diazonium character. Upon activation (heat/light), the triazine ring opens to form a transient diazonium species, which rapidly loses N
-
3-Me-BT: Cleanly forms N-methylbenzazetinone.
-
3-Ac-BT: The intermediate is highly unstable; the N-acetyl group may migrate or cleave, often leading to complex mixtures unless conditions are strictly anhydrous.
Part 2: Reactivity Profile & Transformation Pathways
A. Thermal & Photochemical Denitrogenation
This is the primary application for 3-Me-BT in heterocyclic synthesis (e.g., forming isoindolinones).
| Feature | 3-Methyl-1,2,3-benzotriazin-4(3H)-one | 3-Acetyl-1,2,3-benzotriazin-4(3H)-one |
| Activation Energy | High ( | Lower (thermally labile); prone to side reactions. |
| Primary Intermediate | 1-Methylbenzazetinone (in equilibrium with iminoketene). | 1-Acetylbenzazetinone (transient, prone to rearrangement). |
| Major Product (Inert Solvent) | 1-Methylbenzazetinone (matrix isolation) or dimerizes. | Polymerization or rearrangement to N-acetylanthranilic derivatives. |
| Trapping Agents (Alkenes/Dienes) | Forms Isoindolinones (via radical/diradical insertion). | Low yield of trapped products; competing deacetylation. |
B. Nucleophilic Susceptibility (Hydrolysis & Solvolysis)
-
3-Me-BT: Resistant to hydrolysis under neutral/mild conditions. Requires strong acid/base or metal catalysis to open the ring.
-
3-Ac-BT: Hydrolytically Unstable. In the presence of water, alcohols, or amines, it rapidly undergoes N-deacylation to yield the parent 1,2,3-benzotriazin-4(3H)-one.
C. Acyl Transfer Capability
-
3-Ac-BT can act as an acyl transfer reagent (similar to N-acetylimidazole). It can transfer the acetyl group to amines or alcohols, regenerating the parent benzotriazinone.
-
3-Me-BT has zero acyl transfer capability.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Methyl-1,2,3-benzotriazin-4(3H)-one
Self-validating step: Evolution of N2 gas is NOT observed during alkylation, ensuring ring integrity.
-
Precursor: Dissolve 1,2,3-benzotriazin-4(3H)-one (10 mmol) in dry DMF (20 mL).
-
Base: Add K
CO (1.5 equiv) and stir at room temperature for 15 min. -
Alkylation: Add Methyl Iodide (MeI, 1.2 equiv) dropwise.
-
Reaction: Stir at 40°C for 4 hours. Monitor TLC (EtOAc/Hexane 1:1) for disappearance of starting material (
) and appearance of product ( ). -
Workup: Pour into ice water. Filter the white precipitate. Recrystallize from Ethanol.
-
Characterization: MP: 119–121°C.
H NMR (CDCl ): 3.95 (s, 3H, N-Me).
Protocol B: Synthesis of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
Critical Control: Anhydrous conditions are required to prevent hydrolysis.
-
Precursor: Suspend 1,2,3-benzotriazin-4(3H)-one (10 mmol) in Acetic Anhydride (10 mL).
-
Catalyst: Add a catalytic amount of concentrated H
SO (2 drops) or pyridine. -
Reaction: Heat at 80°C for 1 hour. The suspension will clear as the product forms.
-
Workup: Cool to 0°C. The product may crystallize out. If not, pour cautiously into cold diethyl ether (avoid water to prevent hydrolysis).
-
Isolation: Filter rapidly and dry under vacuum.
-
Storage: Store in a desiccator at -20°C. (Moisture sensitive).
Protocol C: Photochemical Denitrogenation (Isoindolinone Synthesis)
Target: 3-Me-BT conversion.
-
Setup: Quartz tube or Pyrex vial.
-
Mix: 3-Me-BT (0.5 mmol) + Alkene (e.g., Styrene, 2.0 equiv) in degassed Acetonitrile.
-
Irradiation: Irradiate with Blue LED (420-450 nm) or UV (365 nm) for 12-24 h.
-
Observation: N
bubbling indicates reaction progress. -
Purification: Evaporate solvent and purify via column chromatography.
Part 4: Comparative Data Summary
| Property | 3-Methyl-1,2,3-benzotriazin-4(3H)-one | 3-Acetyl-1,2,3-benzotriazin-4(3H)-one |
| CAS Number | 22305-44-8 | 22305-47-1 (derivative class) |
| Melting Point | 119–121°C | Decomposes/Hydrolyzes |
| Thermal Stability | Stable < 120°C | Labile (Deacetylates < 100°C) |
| Reaction with Water | Stable (Slow hydrolysis) | Rapid Hydrolysis (Deacetylation) |
| Reaction with Amines | Forms Anthranilamides (Ring Opening) | Acetyl Transfer (Acetylated Amine) |
| Primary Use | Precursor for N-Me heterocycles | Acylating agent / Activated intermediate |
| Storage | Ambient | Dessicated / Freezer |
Part 5: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways for the two derivatives upon thermal activation and nucleophilic attack.
Caption: Divergent reactivity: 3-Methyl pathway favors denitrogenation to reactive intermediates, while 3-Acetyl favors nucleophilic acyl substitution.
References
-
Thermolysis and Photolysis of Benzotriazinones
-
Murray, A. W., & Vaughan, K. (1970). Thermolysis of 1,2,3-benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic. Link
-
-
Synthesis via Photochemical Cyclization
-
García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Link
-
-
Denitrogenative Transformations (Isoindolinones)
-
Matrix Isolation of Intermediates
-
Dunkin, I. R., et al. (1995). The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates. Journal of the Chemical Society, Perkin Transactions 2. Link
-
-
Acyl-Exchange and Reactivity of N-Acyl Derivatives
Sources
- 1. Hydrolysis kinetics of 1,3-benzoxazine-2,4-dione (a potential salicylamide prodrug) and various N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift [organic-chemistry.org]
- 6. discovery.researcher.life [discovery.researcher.life]
Crystal Structure Determination of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals Estimated Read Time: 12 Minutes
Executive Summary: The Structural Imperative
In the development of nitrogen-rich heterocycles for pharmaceutical applications, 3-Acetyl-1,2,3-benzotriazin-4(3H)-one represents a critical structural scaffold. Its planar bicyclic core and electron-deficient triazine ring make it a valuable precursor for antineoplastic agents and a model for studying
However, the determination of its crystal structure is not merely a geometric exercise; it is a validation checkpoint. The acetylation of the parent 1,2,3-benzotriazin-4(3H)-one (or its 3-hydroxy tautomer) introduces a classic regiochemical ambiguity: N-acetylation vs. O-acetylation .
This guide compares the three primary methodologies for resolving this structural identity—Single Crystal X-Ray Diffraction (SC-XRD) , Density Functional Theory (DFT) , and Powder X-Ray Diffraction (PXRD) —providing a self-validating protocol for researchers.
Structural Context & The Isomer Challenge
Before selecting a determination method, one must understand the competing models. The synthesis of the target compound typically involves the acetylation of 1,2,3-benzotriazin-4(3H)-one.
-
Target Structure (N-Acetyl): The acetyl group is attached to the nitrogen at position 3. This removes the primary hydrogen bond donor (N-H), altering the crystal packing from H-bond dominated to stacking dominated.
-
Alternative Isomer (O-Acetyl): If derived from 3-hydroxy-1,2,3-benzotriazin-4(3H)-one, the acetyl group may attach to the oxygen, forming an ester-like linkage.
Why this matters: The biological activity and metabolic stability of the N-acetyl vs. O-acetyl derivatives differ drastically. Only crystallographic evidence can definitively distinguish these isomers.
Decision Pathway: Structural Determination Workflow
Figure 1: Logical workflow for structural validation, prioritizing SC-XRD for definitive isomer resolution.
Comparative Methodology: SC-XRD vs. DFT vs. PXRD
This section objectively compares the three methodologies based on precision, resource intensity, and specific utility for benzotriazinones.
Method 1: Single Crystal X-Ray Diffraction (SC-XRD)
Status: The Gold Standard Best For: Absolute structure determination, distinguishing N- vs O- isomers, and mapping intermolecular forces.
Experimental Protocol (Self-Validating)
-
Crystallization:
-
Solvent System: Dissolve 20 mg of the compound in minimal hot Ethanol or Ethyl Acetate .
-
Technique: Slow evaporation at room temperature (298 K). If precipitation is too fast, add Hexane as an antisolvent (1:1 ratio) and use vapor diffusion.
-
Target: Colorless/Pale yellow prisms or needles.
-
-
Data Collection:
-
Source: Mo-K
( Å) is preferred for better resolution, though Cu-K is acceptable for small organic crystals. -
Temperature: Collect at 100 K to reduce thermal motion (ellipsoids) and improve high-angle data quality.
-
-
Refinement:
-
Use SHELXT for solution and SHELXL for refinement.
-
Validation Check: Ensure the Flack parameter is checked if the space group is non-centrosymmetric (though unlikely for this achiral molecule).
-
Expected Results for 3-Acetyl-1,2,3-benzotriazin-4(3H)-one:
-
Crystal System: Monoclinic or Triclinic.
-
Space Group:
or (common for planar aromatics). -
Key Feature: The N3-C(Acetyl) bond length will be approx 1.38–1.42 Å (amide-like), whereas an O-Acetyl bond would be 1.35–1.37 Å (ester-like).
Method 2: DFT Computational Prediction
Status: Supportive / Predictive Best For: Explaining why a specific polymorph forms and validating experimental geometry.
Simulation Protocol
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-311G(d,p) or wB97X-D (includes dispersion corrections for
-stacking). -
Optimization: Optimize both N-acetyl and O-acetyl isomers in the gas phase.
-
Comparison: Compare the calculated potential energy surfaces. The N-acetyl form is typically thermodynamically more stable due to amide resonance stabilization.
Method 3: Powder X-Ray Diffraction (PXRD)
Status: Bulk Validation Best For: Ensuring the single crystal represents the bulk material (phase purity).
Protocol
-
Sample Prep: Lightly grind the bulk solid.
-
Scan: 2
range of 5° to 50°. -
Analysis: Simulate the powder pattern from the SC-XRD CIF file (using Mercury or OLEX2) and overlay it with the experimental PXRD pattern. A perfect match confirms phase purity.
Data Presentation: Quantitative Comparison
The following table summarizes the critical parameters derived from each method, highlighting why SC-XRD is indispensable for this specific compound.
| Feature | SC-XRD (Experimental) | DFT (Calculated) | PXRD (Bulk) |
| Isomer Discrimination | Definitive (Direct imaging of connectivity) | Probabilistic (Based on energy differences) | Indirect (Requires reference pattern) |
| Bond Precision | High ( | High (Idealized gas phase) | N/A |
| Packing Analysis | Direct observation of | Requires Periodic Boundary Conditions (PBC) | Inferred from peak positions |
| Sample Requirement | Single high-quality crystal ( | None (Computational resources) | ~10-50 mg powder |
| Time to Result | 2-24 Hours | 4-12 Hours (CPU time) | 30 Minutes |
Structural Insights & Mechanism
Understanding the crystal structure of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one requires analyzing the forces that hold the crystal together.
The -Stacking Dominance
Unlike the parent 1,2,3-benzotriazin-4(3H)-one, which forms strong N-H···O hydrogen bonded dimers or chains, the 3-acetyl derivative lacks a strong H-bond donor .
-
Consequence: The crystal packing is driven by dipole-dipole interactions (carbonyls antiparallel) and
- stacking between the electron-deficient triazine rings and the electron-rich benzene rings of adjacent molecules. -
Geometry: Expect a "slipped-stack" arrangement with an interplanar distance of ~3.3–3.5 Å.
Mechanism of Formation (N- vs O- Attack)
The structural outcome is dictated by the synthesis conditions. The acetylation of the ambident nucleophile (the benzotriazinone anion) follows the Hard-Soft Acid-Base (HSAB) principle, but steric factors often favor the N-acetyl product in the solid state.
Figure 2: Reaction pathway showing the formation of the N-acetyl derivative, the structure of which is confirmed by the methods described above.
References
-
Synthesis and Reactivity of Benzotriazinones
-
Crystallographic Data of Related Derivatives
- Title: 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one (Crystal Structure Report).
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Photochemical Synthesis & Structural Confirmation
- Title: Continuous Flow Synthesis of Benzotriazin-4(3H)
- Source: Organic Letters / NIH.
-
URL:[Link]
-
General Properties of 3-Hydroxy-1,2,3-benzotriazin-4(3H)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-hydroxy-1,2,3-benzotriazin-4(3H)-one | C7H5N3O2 | CID 73026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-hydroxy-1,2,3-benzotriazin-4(3H)-one | C7H5N3O2 | CID 73026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Allyl-1,2,3-benzotriazin-4(3H)-one | C10H9N3O | CID 322319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Stability Profile: N-Acyl vs. N-Alkyl 1,2,3-Benzotriazin-4(3H)-ones
Executive Summary: The Stability-Reactivity Trade-off
In the design of bioactive heterocycles and reactive intermediates, the substitution pattern at the N3 position of 1,2,3-benzotriazin-4(3H)-one dictates the molecule's fate. This guide delineates the sharp contrast between
- -Alkyl Benzotriazinones: High thermodynamic stability; resistant to hydrolysis; require high energy (photochemical/thermal) to trigger denitrogenation.
- -Acyl Benzotriazinones: Kinetically labile; act as acylating agents; susceptible to rapid hydrolysis and "acyl-exchange" due to the leaving group ability of the benzotriazinone moiety.
Mechanistic Analysis: Electronic & Steric Drivers
The -Acyl Instability (The "Activated Amide" Effect)
-Acyl derivatives (e.g., 3-acetyl, 3-benzoyl) are structurally analogous to imides. The electron-withdrawing nature of the exocyclic carbonyl creates a competitive resonance environment.-
Acyl Transfer Potential: The benzotriazinone ring acts as an electron-withdrawing leaving group (pseudo-halide), activating the exocyclic carbonyl toward nucleophiles (water, amines).
-
Ring Lability: The N-N bond is weakened by the electron-withdrawing acyl group, lowering the activation energy for thermal denitrogenation compared to alkyl analogs.
The -Alkyl Stability (The Pharmacophore Scaffold)
-Alkyl substitution (e.g., 3-methyl, 3-benzyl) donates electron density into the triazine ring via induction (-
Hydrolytic Resistance: The N3-C(alkyl) bond is non-labile under physiological conditions. The ring carbonyl (C4) is less electrophilic than in the
-acyl variants due to amide-like resonance stabilization. -
Denitrogenation Barrier: As evidenced by recent photocatalytic studies,
-alkyl derivatives are significantly more resistant to radical denitrogenation (loss of ) than their -aryl or -acyl counterparts, often requiring specific high-energy irradiation to react.
Comparative Experimental Data
The following data summarizes the stability profiles based on thermal and hydrolytic stress tests.
| Parameter | Implication | ||
| Hydrolysis ( | Stable (>24h half-life) | Labile ( | |
| Thermal Tolerance | Stable in boiling ethyl cyanoacetate (>160°C) | Prone to N-N cleavage or deacylation at >100°C | |
| Reactivity with Nucleophiles | Inert (requires catalysis) | Reacts to transfer acyl group (Acylating agent) | |
| Photochemical Denitrogenation | Reaction Limiting (Low Yields) | Efficient Precursor |
*Note: Hydrolysis rates for N-acyl derivatives vary significantly with steric bulk of the acyl group.
Visualization: Decomposition Pathways
The following diagram illustrates the divergent decomposition pathways triggered by thermal or hydrolytic stress.
Figure 1: Divergent reactivity profiles. N-Acyl derivatives favor acyl transfer or rapid denitrogenation, while N-Alkyl derivatives remain kinetically stable.
Experimental Protocols
Protocol: Comparative Hydrolytic Stability Assay
This self-validating protocol quantifies the half-life of benzotriazinone derivatives using HPLC.
Reagents:
-
Phosphate Buffer Saline (PBS), pH 7.4 (10 mM).
-
Acetonitrile (HPLC Grade).
-
Internal Standard: Caffeine (chemically inert in this window).
Workflow:
-
Stock Preparation: Dissolve 10 mg of the
-alkyl and -acyl substrate in 1 mL DMSO separately. -
Initiation: Spike 50 µL of stock into 950 µL of PBS (pre-warmed to 37°C). Vortex for 10 seconds.
-
Sampling:
- -Acyl: Sample every 10 minutes for 2 hours.
- -Alkyl: Sample every 1 hour for 24 hours.
-
Quenching: Aliquot 100 µL into 400 µL cold Acetonitrile (stops hydrolysis).
-
Analysis: Inject 10 µL onto C18 Reverse Phase HPLC (Gradient: 5% to 95% ACN in water).
-
Calculation: Plot
vs. time. The slope yields .
Protocol: Synthesis of Stable -Alkyl Benzotriazinones (Continuous Flow)
To access the stable
System Setup:
-
Reactor: FEP tubing (10 mL volume) wrapped around a 420 nm LED light source (Violet).
-
Solvent: Acetonitrile.
Steps:
-
Precursor: Synthesize the acyclic 1-alkyl-3-aryl triazine via coupling of aniline diazonium salt with an alkyl amine.
-
Flow Reaction: Pump a 0.1 M solution of the triazine precursor through the photoreactor.
-
Parameters: Residence time = 10 minutes; Temperature = 25°C.
-
Mechanism: The violet light triggers a Nitrogen-Centered Norrish Type II reaction, resulting in cyclization to the
-alkyl benzotriazinone. -
Purification: Evaporate solvent. Recrystallize from EtOH. (Expected Yield: >85%).
Visualization: Stability Testing Workflow
Figure 2: Kinetic assay workflow for determining hydrolytic half-lives.
References
-
García-Lacuna, J., & Baumann, M. (2024).[1] Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26, 2371-2375.[1] Link[2]
-
Bokosi, F. R. B., et al. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones. The Journal of Organic Chemistry, 89, 1777-1783.[3] Link
-
Maqueda-Zelaya, F., et al. (2023).[4] 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88, 14131-14139.[4] Link
-
Vaughan, K., et al. (1975). A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
- 1. Benzoxazinone synthesis [organic-chemistry.org]
- 2. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift [organic-chemistry.org]
- 4. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]
Safety Operating Guide
3-Acetyl-1,2,3-benzotriazin-4(3H)-one proper disposal procedures
Safe Disposal and Handling of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one
Part 1: Executive Safety Directive
IMMEDIATE ACTION REQUIRED:
Treat 3-Acetyl-1,2,3-benzotriazin-4(3H)-one as a thermally sensitive, reactive acylating agent with the potential for nitrogen gas (
CRITICAL "DO NOT" LIST:
-
DO NOT heat in a closed system without pressure relief (risk of rapid deflagration/pressurization).[1]
-
DO NOT mix with strong nucleophiles (amines, hydroxides) or reducing agents in the waste container; this can trigger exothermic acylation and gas evolution.
-
DO NOT dispose of down the drain. This compound is toxic to aquatic life and reactive.[1]
-
DO NOT compact solid waste.[1] Friction or pressure can trigger decomposition in dry, crystalline forms.[1]
Part 2: Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its reactivity profile. It is not merely "organic waste"; it is a stored energy system.[1]
Mechanistic Hazards
-
Nitrogen Extrusion (Denitrogenation): The 1,2,3-benzotriazine core is thermodynamically primed to release molecular nitrogen (
) upon thermal shock or specific chemical activation.[1] While the parent compound (1,2,3-benzotriazin-4(3H)-one) decomposes at ~210°C, the 3-acetyl derivative is an activated imide.[1] It is more susceptible to nucleophilic attack, which can destabilize the ring or lead to rapid hydrolysis. -
Hydrolytic Instability: The N-acetyl bond is labile.[1] Contact with moisture, and specifically aqueous bases, will hydrolyze the compound into 1,2,3-benzotriazin-4(3H)-one and acetic acid .[1] This reaction is exothermic.[1][2]
-
Toxicity: The parent scaffold is classified as Acute Tox. 4 (Oral) and causes severe eye/skin irritation.[1] Combustion produces toxic nitrogen oxides (
).[1]
| Property | Data / Characteristic |
| Chemical Structure | Benzene ring fused to a triazine ring, with an N-acetyl group.[1] |
| Reactivity Class | Acylating Agent / Nitrogen-Rich Heterocycle.[1] |
| Stability | Stable at room temperature if dry.[1] Decomposes on heating.[1] Hydrolyzes in moist air/water.[1] |
| Incompatible Materials | Strong oxidizers, strong bases (NaOH, KOH), amines, reducing agents. |
| Waste Stream Classification | High Nitrogen Organic Waste (Non-Halogenated, unless in DCM). |
Part 3: Disposal Procedures
Protocol A: Disposal of Pure Solid Reagent
Best for: Expired shelf-stock or excess dry reagent.[1]
-
Segregation: Keep the solid in its original container if possible. If transferring, use a high-density polyethylene (HDPE) or glass container.[1]
-
Labeling: Label clearly as "Hazardous Waste - Reactive - 3-Acetyl-1,2,3-benzotriazin-4(3H)-one" . Add a secondary label: "Potential Nitrogen Gas Release - Do Not Seal Tightly if Wet." [1]
-
Packaging:
-
Disposal Path: Route directly to High-Temperature Incineration . The facility must be equipped with a scrubber for
gases.[1]
Protocol B: Disposal of Reaction Mixtures/Solutions
Best for: Synthesis waste where the compound is dissolved in solvents (DCM, THF, Toluene).
-
Quenching (Optional but Recommended for High Concentrations):
-
Context: If you have a concentrated active reaction mixture, quenching the reactive acetyl group is safer than bottling a "live" reagent.
-
Method: Cool the mixture to 0°C. Slowly add a solution of dilute aqueous acid (e.g., 1M HCl) or water. This converts the acetyl derivative to the more stable parent benzotriazinone and acetic acid.
-
Warning:Do not use strong base (NaOH) for quenching in the waste container, as this can accelerate ring opening or gas evolution uncontrollably.
-
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.[1]
-
Container Choice: Use a vented cap container if available. If not, use a standard solvent waste container but leave 10-15% headspace .[1] Do not overfill.
Protocol C: Spill Cleanup
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use a N95 or P100 respirator to avoid inhaling irritant dust.[1]
-
Containment: Do not dry sweep (friction risk).[1] Cover the spill with a wet absorbent pad or sand to suppress dust and initiate slow, controlled hydrolysis.
-
Cleanup: Scoop the wet material into a waste container.[1] Wipe the area with a mild soap solution.[1]
-
Disposal: Treat the cleanup debris as Solid Hazardous Waste (see Protocol A).
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision-making process for segregating this waste stream effectively.
Figure 1: Waste segregation decision tree for 3-Acetyl-1,2,3-benzotriazin-4(3H)-one, prioritizing solvent compatibility and reactivity management.
Part 5: Emergency Contingencies
| Scenario | Response Procedure |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1] The compound hydrolyzes to acetic acid (irritant) and benzotriazinone. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses.[1] Seek medical attention immediately (severe irritation risk).[1] |
| Thermal Decomposition | If material is heated and smoking/fuming: Evacuate immediately .[1] Do not attempt to fight the fire if the container is pressurized. Benzotriazines can release large volumes of |
References
-
PubChem. (n.d.).[1][3] 1,2,3-Benzotriazin-4(3H)-one (Compound Summary).[1][3][4][5][6][7][8][9][10] National Library of Medicine.[1] Retrieved from [Link]
-
Katritzky, A. R., et al. (2005).[1] Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents.[1] Current Organic Chemistry.[1][4][5] (Contextual reference for N-acyl benzotriazole/triazine reactivity).
-
ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier - 1,2,3-benzotriazin-4(3H)-one.[1][3][7] Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Allyl-1,2,3-benzotriazin-4(3H)-one | C10H9N3O | CID 322319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Triazines and related products. Part XIV. Decomposition of 1,2,3-benzotriazin-4(3H)-ones in the presence of reactive methylene systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
